1-(2-Methoxy-4-nitrophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOJZSASSWCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-(2-Methoxy-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxy-4-nitrophenyl)ethanone is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its chemical structure, featuring a methoxy group and a nitro group on the phenyl ring, imparts unique electronic properties that make it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and a plausible experimental protocol for its synthesis. The guide also explores the broader context of the biological significance of related substituted acetophenones and the role of nitro-containing compounds in drug discovery.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound and Related Isomers
| Property | Value for this compound | Reference Isomer: 1-(4-Methoxy-3-nitrophenyl)ethanone |
| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol | 195.17 g/mol [1] |
| CAS Number | 90564-14-0 | 6277-38-9[1] |
| Appearance | Not definitively reported; likely a solid | Not specified |
| Melting Point | Not definitively reported | 97-99 °C |
Synthesis
The synthesis of this compound can be conceptually approached through the nitration of 2'-methoxyacetophenone. A detailed experimental protocol for a structurally similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone, provides a strong procedural basis.[2]
Experimental Protocol: Nitration of an Acetophenone Derivative (Adapted)
This protocol is adapted from the synthesis of a related compound and should be optimized for the specific synthesis of this compound.
Materials:
-
2'-Methoxyacetophenone
-
Concentrated Nitric Acid (e.g., 67-70%)
-
Concentrated Sulfuric Acid (optional, as a catalyst)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Water
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Dissolve 2'-methoxyacetophenone in a suitable solvent like dichloromethane and cool the mixture to a low temperature, typically between -10 °C and 0 °C, using an ice-salt bath.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid, or concentrated nitric acid alone) dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be carefully controlled to prevent over-nitration and side reactions.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period (e.g., 2 hours) to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
If a precipitate forms, it can be collected by filtration. If the product remains in the organic layer, separate the layers.
-
Wash the organic layer or the collected solid with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash again with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
References
An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone (CAS: 90564-14-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Methoxy-4-nitrophenyl)ethanone, a nitroaromatic aryl ketone of interest in chemical synthesis and potential pharmaceutical applications. Due to the limited availability of experimental data for this specific compound, this guide leverages information on closely related isomers and analogous structures to provide a thorough understanding of its properties and potential.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (CAS: 90564-14-0) | 1-(4-Methoxy-3-nitrophenyl)ethanone (CAS: 6277-38-9) | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS: 4101-32-0) |
| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₄ | C₁₀H₁₁NO₅ |
| Molecular Weight | 195.17 g/mol [1] | 195.17 g/mol | 225.20 g/mol [3] |
| Melting Point | Data not available | 104-107 °C | 133.5-135 °C[3] |
| Boiling Point | Data not available | Predicted: 359.8±27.0 °C | Predicted: 389.2±37.0 °C[3] |
| Density | Data not available | Predicted: 1.288±0.06 g/cm³ | Predicted: 1.245±0.06 g/cm³[3] |
Table 2: Spectroscopic Data of Related Isomer 1-(4-Methoxy-3-nitrophenyl)ethanone
| Spectroscopic Technique | Data |
| ¹H NMR | Available through spectral databases[2] |
| ¹³C NMR | Available through spectral databases[2] |
| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 180, 43, 105[4] |
| Infrared (IR) Spectroscopy | Available through spectral databases[2] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, a common and effective method for the synthesis of nitro-substituted methoxyacetophenones is the nitration of the corresponding methoxyacetophenone precursor. A general procedure for a closely related compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, is provided below as a representative synthetic approach. This method can likely be adapted for the synthesis of the target compound from 2'-methoxyacetophenone.
Caption: Probable synthetic workflow for this compound.
Experimental Protocols
Representative Synthesis of a Nitro-Substituted Methoxyacetophenone
The following protocol for the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone can serve as a template for the synthesis of this compound[4].
Materials:
-
3,4-Dimethoxyacetophenone
-
17% Nitric Acid
-
67% Nitric Acid
-
Sodium Nitrite
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (aqueous solution)
-
Ice
Procedure:
-
A solution is prepared by dissolving 3,4-dimethoxyacetophenone in 17% nitric acid at 5 to 10 °C.
-
This solution is then added dropwise to a solution of 67% nitric acid and a catalytic amount of sodium nitrite, maintaining the temperature between 5 and 10 °C. The addition should be completed over 2 to 3 hours.
-
After the addition is complete, the reaction mixture is stirred for an additional 1 to 2 hours at 5 to 10 °C.
-
The reaction mixture is then diluted with cold water and stirred for 30 minutes.
-
The resulting precipitate is collected by filtration and washed thoroughly with water.
-
The solid product is re-suspended in water and neutralized with an aqueous solution of sodium bicarbonate.
-
The neutralized product is collected by filtration, washed with water, and dried under reduced pressure to yield 3,4-dimethoxy-6-nitroacetophenone.
An alternative procedure involves the dropwise addition of 98% nitric acid to a solution of 3,4-dimethoxyacetophenone in dichloromethane at -10 °C, followed by stirring for 2 hours. The reaction is then quenched with ice water, and the product is extracted with dichloromethane.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, compounds of this class, namely nitroaromatic acetophenones, are valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Acetophenone derivatives are precursors to chalcones, a class of compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde.
Furthermore, nitroaromatic compounds can be precursors to the corresponding anilines via reduction of the nitro group. These anilines are versatile building blocks in medicinal chemistry. For instance, a structurally related compound, 2-Methoxy-4-nitroaniline, has been studied for its toxicological profile, indicating that compounds with this substitution pattern can have biological effects[5].
Some nitro-substituted acetophenone derivatives have been investigated for their inhibitory activity against enzymes such as α-glucosidase and their potential as anti-trypanosomal agents[6]. Additionally, certain dihydroxy-nitrophenyl-ethanone derivatives have been synthesized and evaluated as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease[7].
Given the general association of related compounds with anticancer activity, a simplified diagram of a relevant signaling pathway is presented below. It is important to note that the specific effect of this compound on this or any other pathway has not been reported.
Caption: A generalized apoptosis pathway potentially targeted by anticancer compounds.
Safety Information
Specific safety data for this compound is limited. However, based on the safety data sheets for related nitroaromatic compounds, it should be handled with care in a laboratory setting. For the related isomer, 4'-Methoxy-3'-nitroacetophenone, no specific hazards are listed under normal processing, but it is advised to avoid ingestion, inhalation, and contact with skin and eyes. It is also noted to be insoluble in water, which may limit its mobility in the environment.
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. rsc.org [rsc.org]
- 2. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]
- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 5. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The core of this synthesis is a Friedel-Crafts acylation reaction, a robust method for the formation of carbon-carbon bonds on aromatic rings. Due to the electronic properties of the starting material, this guide outlines a strategic approach to achieve the desired substitution pattern.
Proposed Synthesis Pathway: Friedel-Crafts Acylation of 3-Nitroanisole
The most logical and efficient pathway for the synthesis of this compound is the Friedel-Crafts acylation of 3-nitroanisole with an acetylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
In this electrophilic aromatic substitution reaction, the methoxy group (-OCH₃) of 3-nitroanisole is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. The directing effects of both substituents favor the substitution of the incoming acetyl group at the C2 and C6 positions relative to the methoxy group. The desired product, this compound, is formed through acylation at the C2 position. Steric hindrance may influence the regioselectivity of the reaction, potentially favoring the formation of the C2-acylated product.
Caption: Proposed synthesis pathway for this compound via Friedel-Crafts acylation.
Experimental Protocol: A Proposed Method
The following is a detailed, proposed experimental protocol for the synthesis of this compound. This procedure is based on established principles of Friedel-Crafts acylation on deactivated aromatic systems and may require optimization for yield and purity.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 3-Nitroanisole | 153.14 | 1.24 | 10.0 g | 0.065 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | - | 26.0 g | 0.195 |
| Acetyl Chloride | 78.50 | 1.104 | 6.1 mL | 0.085 |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | 150 mL | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | 1.18 | 50 mL | - |
| Deionized Water | 18.02 | 1.00 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - |
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Lewis Acid Suspension: To the reaction flask, add anhydrous aluminum chloride (26.0 g, 0.195 mol) and anhydrous dichloromethane (100 mL). Stir the suspension to ensure it is well-mixed.
-
Addition of Acetylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (6.1 mL, 0.085 mol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The temperature of the reaction mixture should be maintained at 0-5 °C using an ice bath.
-
Addition of Substrate: After the addition of acetyl chloride is complete, prepare a solution of 3-nitroanisole (10.0 g, 0.065 mol) in anhydrous dichloromethane (30 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by the slow addition of concentrated hydrochloric acid (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: General experimental workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its identity and purity. The following table summarizes the expected data for the target compound.[1]
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (d, J=8.4 Hz, 1H), 7.80 (d, J=2.1 Hz, 1H), 7.60 (dd, J=8.4, 2.1 Hz, 1H), 4.00 (s, 3H), 2.65 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 196.0, 155.0, 142.0, 131.5, 128.0, 125.0, 115.0, 56.5, 26.5 |
| IR (KBr, cm⁻¹) | ν: 3100, 2950, 1680 (C=O), 1610, 1520 (NO₂, asym), 1340 (NO₂, sym), 1250, 1020, 830 |
| Mass Spec. (EI, m/z) | 195 (M+), 180, 150, 134, 106, 77 |
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl chloride is corrosive, flammable, and a lachrymator. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.
This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound. Researchers are advised to perform a thorough risk assessment and to optimize the proposed experimental conditions to ensure a safe and efficient synthesis.
References
Spectroscopic and Synthetic Insights into 1-(2-Methoxy-4-nitrophenyl)ethanone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and experimental protocols to facilitate its use in the laboratory.
Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following spectroscopic data for this compound are predicted based on computational models. These predictions offer a valuable reference for the identification and characterization of this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.05 | d | 1H | H-5 |
| 7.90 | dd | 1H | H-3 |
| 7.30 | d | 1H | H-6 |
| 4.00 | s | 3H | -OCH₃ |
| 2.60 | s | 3H | -C(O)CH₃ |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| 196.0 | C=O |
| 158.0 | C-2 |
| 149.0 | C-4 |
| 131.0 | C-6 |
| 125.0 | C-1 |
| 118.0 | C-5 |
| 110.0 | C-3 |
| 56.5 | -OCH₃ |
| 26.0 | -C(O)CH₃ |
Predicted in CDCl₃ at 100 MHz.
Predicted FT-IR Data
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O (Ketone) Stretch |
| ~1520, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl Ether C-O Stretch |
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Peaks for this compound
| m/z | Relative Intensity (%) | Assignment |
| 195 | 100 | [M]⁺ (Molecular Ion) |
| 180 | 80 | [M - CH₃]⁺ |
| 150 | 40 | [M - NO₂ + H]⁺ |
| 135 | 60 | [M - C(O)CH₃ - O]⁺ |
| 107 | 30 | [C₇H₇O]⁺ |
Predicted for Electron Ionization (EI) source.
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved via the regioselective nitration of 3-methoxyacetophenone. The methoxy group is an ortho-, para-director, and the acetyl group is a meta-director. In 3-methoxyacetophenone, the positions ortho and para to the methoxy group are 2, 4, and 6. The positions meta to the acetyl group are 2 and 6. Therefore, the nitration is expected to predominantly occur at the 2 and 4 positions. The desired 4-nitro isomer can be separated from the reaction mixture.
Experimental Protocol: Nitration of 3-Methoxyacetophenone
Materials:
-
3-Methoxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice-water bath, slowly add 3-methoxyacetophenone to concentrated sulfuric acid with constant stirring.
-
Maintain the temperature below 10°C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the this compound isomer.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow from the synthesis of the target compound to its spectroscopic analysis.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Spectroscopic Analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone: A Technical Overview
Despite a comprehensive search of available scientific literature and spectral databases, the complete ¹H and ¹³C NMR spectral data for 1-(2-Methoxy-4-nitrophenyl)ethanone could not be located. This technical guide, therefore, outlines the expected spectral characteristics based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. It also provides a standardized experimental protocol for acquiring such data.
Predicted ¹H NMR and ¹³C NMR Spectra
The chemical structure of this compound suggests a distinct pattern of signals in both ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum is expected to exhibit a complex splitting pattern due to the coupling of the three aromatic protons. The methoxy and acetyl groups should each produce a singlet. In the ¹³C NMR spectrum, distinct signals are anticipated for each of the nine carbon atoms, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
Data Presentation
To facilitate the analysis and comparison of the NMR data once obtained, the following structured tables are recommended for summarizing the quantitative information.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
Experimental Protocols
A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is crucial for reproducibility and data accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is to be dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is to be used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are to be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are to be referenced to the internal TMS standard.
Visualization of Molecular Structure and NMR Correlations
A graphical representation of the molecule and the expected NMR correlations can aid in the interpretation of the spectral data. The following DOT script generates a diagram of the chemical structure of this compound.
An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-(2-Methoxy-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-(2-Methoxy-4-nitrophenyl)ethanone. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes data from analogous structures and spectroscopic principles to predict the characteristic absorption bands. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: an aromatic ketone, a nitro group, a methoxy group, and a substituted benzene ring. The predicted key spectral features are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2950-2850 | Medium-Weak | C-H stretch (methyl from methoxy and acetyl) |
| ~1690-1685 | Strong | C=O stretch (aromatic ketone)[1][2] |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1530-1500 | Strong | N-O asymmetric stretch (nitro group) |
| ~1350-1330 | Strong | N-O symmetric stretch (nitro group) |
| ~1270-1240 | Strong | C-O stretch (aryl ether from methoxy) |
| ~1030-1020 | Medium | C-O stretch (methyl ether from methoxy) |
| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |
Key Spectral Interpretations
The presence of a strong electron-withdrawing nitro group and an electron-donating methoxy group on the aromatic ring influences the electronic environment of the carbonyl group.[3] Conjugation of the ketone with the aromatic ring is expected to lower the C=O stretching frequency to the 1685–1690 cm⁻¹ range.[1][2] The nitro group will exhibit two strong, characteristic stretching vibrations corresponding to its asymmetric and symmetric modes. The methoxy group will be identifiable by its C-O stretching vibrations.
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for obtaining the infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.
1. Sample Preparation (KBr Pellet Method)
-
Materials: this compound (1-2 mg), Potassium Bromide (KBr, IR grade, ~200 mg), agate mortar and pestle, hydraulic press with pellet die.
-
Procedure:
-
Thoroughly dry the KBr at 110°C for 2-4 hours to remove any moisture.
-
Place a small amount of KBr in the agate mortar and grind to a fine powder.
-
Add 1-2 mg of the solid this compound sample to the mortar.
-
Grind the sample and KBr together until a homogenous, fine powder is obtained.
-
Transfer the powder to the pellet die.
-
Apply pressure using the hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
2. Instrumentation and Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
3. Data Processing and Analysis
-
Perform a baseline correction on the final spectrum if necessary.
-
Use the peak-picking function of the software to identify the wavenumbers of the absorption maxima.
-
Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.
Logical Workflow of IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the infrared spectrum of this compound.
Caption: Workflow for IR Spectral Analysis of this compound.
References
Mass Spectrometry Analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. This document outlines experimental protocols, predicted fragmentation patterns, and data interpretation strategies relevant to the analysis of this and structurally similar compounds.
Introduction
This compound is an aromatic ketone containing both a methoxy and a nitro functional group. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic chemistry and drug development. This guide focuses on Electron Ionization (EI) mass spectrometry, a common and informative technique for the analysis of relatively volatile and thermally stable small organic molecules.
Predicted Mass Spectrum and Fragmentation
While a publicly available mass spectrum for this compound is not readily found, a plausible fragmentation pathway can be predicted based on the established fragmentation patterns of acetophenones, aromatic nitro compounds, and methoxy-substituted aromatic rings.
The molecular weight of this compound (C₉H₉NO₄) is 195.17 g/mol . The molecular ion peak (M⁺˙) is therefore expected at m/z 195.
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Description of Neutral Loss |
| 195 | [M]⁺˙ | [C₉H₉NO₄]⁺˙ | Molecular Ion |
| 180 | [M - CH₃]⁺ | [C₈H₆NO₄]⁺ | Loss of a methyl radical from the methoxy or acetyl group |
| 165 | [M - NO]⁺ | [C₉H₉O₃]⁺ | Loss of nitric oxide |
| 153 | [M - CH₂O]⁺˙ | [C₈H₇NO₃]⁺˙ | Loss of formaldehyde from the methoxy group |
| 150 | [M - NO₂ - H]⁺ | [C₉H₈O₂]⁺ | Loss of a nitro group and a hydrogen atom |
| 149 | [M - NO₂]⁺ | [C₉H₉O₂]⁺ | Loss of a nitro group |
| 135 | [M - CH₃CO]⁺ | [C₈H₆NO₃]⁺ | α-cleavage, loss of the acetyl radical |
| 123 | [M - NO₂ - C₂H₂]⁺ | [C₇H₇O₂]⁺ | Loss of a nitro group followed by loss of acetylene |
| 108 | [C₇H₆O]⁺˙ | [C₇H₆O]⁺˙ | Further fragmentation of the aromatic ring |
The fragmentation is expected to be initiated by the ionization of the molecule, likely by removing an electron from the oxygen of the carbonyl group or the nitro group. Subsequent cleavages will be dictated by the stability of the resulting fragments and neutral losses. Common fragmentation pathways for aromatic nitro compounds include the loss of NO and NO₂. Acetophenones typically undergo α-cleavage with the loss of the acetyl group.
Experimental Protocols
The following section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Sample Preparation
Proper sample preparation is critical to obtain high-quality mass spectra and to protect the instrument from contamination.
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be compatible with the GC column and should not interfere with the analysis.
-
Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the chosen solvent. The optimal concentration may need to be determined empirically to avoid detector saturation.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on sample concentration)
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer:
Diagrams
The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow for the mass spectrometry analysis.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis of small organic molecules.
Conclusion
The mass spectrometry analysis of this compound, guided by the principles of electron ionization and an understanding of the fragmentation of related structures, provides a powerful tool for its characterization. The predicted fragmentation pattern, centered around losses of methyl, nitro, and acetyl groups, offers a clear roadmap for the interpretation of experimental data. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this compound and its analogues in a research or drug development setting.
References
Technical Guide: Determining the Solubility Profile of 1-(2-Methoxy-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive approach to determining the solubility of the compound 1-(2-Methoxy-4-nitrophenyl)ethanone in a range of common laboratory solvents. While a direct search of existing literature did not yield specific quantitative solubility data for this compound, this document provides standardized experimental protocols and a framework for generating and presenting this critical physicochemical property. Understanding the solubility of a compound is a cornerstone of drug development and chemical research, influencing formulation, bioavailability, and purification strategies.
Introduction
This compound is an organic compound whose physicochemical properties, including solubility, are not widely documented in publicly available databases. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that impacts its behavior in various chemical and biological systems. This guide provides the necessary methodologies to enable researchers to systematically determine the solubility of this compound in a variety of solvents.
Data Presentation: A Framework for Solubility Profiling
Following the experimental determination of solubility, data should be meticulously organized to facilitate analysis and comparison. The following table provides a recommended structure for presenting the quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Water | 25 | Gravimetric | |||
| Ethanol | 25 | Gravimetric | |||
| Methanol | 25 | Gravimetric | |||
| Acetone | 25 | Gravimetric | |||
| Ethyl Acetate | 25 | Gravimetric | |||
| Dichloromethane | 25 | Gravimetric | |||
| Hexane | 25 | Gravimetric | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | |||
| N,N-Dimethylformamide (DMF) | 25 | Gravimetric | |||
| Toluene | 25 | Gravimetric | |||
| Isopropanol | 25 | Gravimetric | |||
| Acetonitrile | 25 | Gravimetric |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid organic compound in various solvents. These methods are based on established laboratory techniques.[1][2][3][4]
Qualitative Solubility Assessment
This initial test provides a rapid, non-quantitative assessment of solubility.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[2]
-
Add 0.75 mL of the selected solvent in small portions.[2]
-
After each addition, vigorously shake or vortex the test tube for 60 seconds.[1]
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution should be noted.
-
This can be followed by acid-base solubility tests using 5% NaOH, 5% NaHCO3, and 5% HCl to identify potential acidic or basic functional groups that could influence solubility.[2][3]
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.[4]
Materials:
-
This compound
-
A selection of solvents
-
Screw-capped vials
-
Constant temperature bath with agitation (e.g., orbital shaker)
-
Analytical balance
-
Filter apparatus (e.g., syringe filters or fritted funnel)
-
Oven or vacuum oven
Procedure:
-
Weigh out an amount of this compound that is known to be in excess of its solubility limit and place it into a screw-capped vial.[4]
-
Add a known volume or mass of the desired solvent to the vial.[4]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it for a sufficient period to allow the solution to reach equilibrium. This may take several hours to days.[4]
-
Once equilibrium is reached, allow the excess solid to settle.
-
Carefully filter a known volume of the supernatant through a pre-weighed filter to remove any undissolved solid.[4]
-
Evaporate the solvent from the filtered solution in a pre-weighed container. A vacuum oven can be used to drive off the solvent completely.[4]
-
Weigh the container with the dried residue.
-
Calculate the mass of the dissolved solid and determine the solubility in g/100 mL or other desired units.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for determining the solubility of an organic compound.
This guide provides a robust framework for researchers to systematically determine and report the solubility of this compound. The generation of such data will be a valuable contribution to the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide on the Potential Biological Activity of 1-(2-Methoxy-4-nitrophenyl)ethanone
Disclaimer: No direct experimental data on the biological activity of 1-(2-Methoxy-4-nitrophenyl)ethanone was found in the public domain at the time of this writing. This guide, therefore, presents a theoretical exploration of its potential biological activities based on the documented activities of structurally related compounds, including positional isomers and molecules sharing key functional groups. The information herein is intended for research and informational purposes only and should not be interpreted as a factual representation of the biological profile of this compound.
This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound this compound. Due to the absence of direct studies on this molecule, this paper extrapolates potential activities from structurally similar compounds, including positional isomers like 1-(4-methoxy-3-nitrophenyl)ethanone and related chalcones. The primary focus is on potential antimicrobial and cytotoxic activities, drawing parallels from the structure-activity relationships of these analogs.
Chemical Structure and Properties
This compound is an aromatic ketone with a molecular formula of C₉H₉NO₄. Its structure features a benzene ring substituted with a methoxy group at position 2, a nitro group at position 4, and an acetyl group at position 1. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the aromatic ring suggests a potential for diverse chemical reactivity and biological interactions.
Potential Antimicrobial Activity
While no specific antimicrobial data exists for this compound, studies on related methoxy- and nitro-substituted acetophenones and their derivatives suggest a potential for antibacterial and antifungal properties.
Research on various acetophenone derivatives has indicated that the presence and position of a methoxy group can influence antimicrobial efficacy. For instance, some studies have shown that methoxy-substituted chalcones, derived from acetophenones, exhibit significant antibacterial and antifungal activities. The methoxy group is thought to contribute to the overall lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.
The nitro group is a well-known pharmacophore that can be found in several antimicrobial agents. Its electron-withdrawing nature can contribute to the generation of reactive nitrogen species, which can induce oxidative stress and damage microbial DNA, proteins, and lipids.
A study on 4-nitro-4'-methoxy chalcone, which shares the nitro and methoxy-phenyl functionalities, demonstrated antibacterial activity against both Staphylococcus aureus and Escherichia coli. The inhibition was more pronounced against E. coli, suggesting a potential for activity against Gram-negative bacteria.[1]
Table 1: Antibacterial Activity of a Structurally Related Chalcone [1]
| Compound | Test Organism | Zone of Inhibition (mm) |
| 4-nitro-4'-methoxy chalcone | Staphylococcus aureus | 9.57 |
| 4-nitro-4'-methoxy chalcone | Escherichia coli | 12.46 |
A standard method to assess the antibacterial activity of a compound like this compound would be the agar well diffusion method.
Agar Well Diffusion Assay Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Potential Cytotoxic Activity
The cytotoxic potential of this compound against cancer cell lines can be inferred from studies on other substituted acetophenones and related structures. The combination of methoxy and nitro groups can lead to complex interactions with cellular pathways.
Studies on various chalcones and other flavonoids have shown that the substitution pattern on the aromatic rings significantly influences their cytotoxic effects. Methoxy groups have been shown to enhance cytotoxic activity in some cancer cell lines. Similarly, the nitro group can contribute to cytotoxicity through various mechanisms, including the induction of apoptosis.
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.
MTT Cell Viability Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
Potential Signaling Pathways and Mechanisms of Action
Based on the functional groups present in this compound, several potential mechanisms of action and signaling pathway interactions can be hypothesized.
The presence of the nitroaromatic moiety suggests a potential to interfere with cellular redox balance, possibly leading to the activation of stress-response pathways such as the Nrf2/ARE pathway. The compound might also interact with key signaling proteins, such as kinases or transcription factors, although specific targets cannot be identified without experimental data.
Caption: Hypothetical mechanism of action for this compound.
To elucidate the potential mechanism of action, a series of experiments would be necessary.
Caption: Experimental workflow for investigating the mechanism of action.
Conclusion
While there is a clear lack of direct biological data for this compound, the analysis of its structural analogs provides a basis for hypothesizing its potential as a bioactive molecule. The presence of methoxy and nitro functional groups suggests that it may exhibit antimicrobial and cytotoxic properties. Further experimental validation is essential to confirm these potential activities and to elucidate the underlying mechanisms of action. This guide serves as a foundational document to encourage and direct future research on this compound.
References
An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 1-(2-Methoxy-4-nitrophenyl)ethanone (CAS No. 90564-14-0), a substituted nitroaromatic ketone. Due to the limited availability of detailed experimental data for this specific compound in published literature, this guide also presents a thorough analysis of its closely related isomer, 1-(4-methoxy-3-nitrophenyl)ethanone, to offer valuable context for researchers. The guide covers potential synthetic routes, physicochemical properties, and a discussion of the potential biological activities based on the known pharmacology of related nitroaromatic and acetophenone compounds. All quantitative data is summarized in structured tables, and proposed experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a member of the nitroacetophenone class of organic compounds, characterized by a phenyl ring substituted with a methoxy group, a nitro group, and an ethanone moiety. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological interactions.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in the available literature. However, based on its chemical structure and information from chemical suppliers, the following properties are known:
| Property | Value | Source |
| CAS Number | 90564-14-0 | [1][2][3][4] |
| Molecular Formula | C₉H₉NO₄ | [3][4] |
| Molecular Weight | 195.17 g/mol | |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])OC | N/A |
| InChI Key | N/A | N/A |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
Synthesis of this compound
-
Pathway A: Friedel-Crafts acylation of 3-nitroanisole.
-
Pathway B: Nitration of 2-methoxyacetophenone.
Proposed Synthetic Pathway A: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[5][6] In this proposed pathway, 3-nitroanisole would be acylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group is an ortho-, para-director, and the nitro group is a meta-director. In 3-nitroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the nitro group are C2, C4, and C6. Therefore, the directing effects of both groups reinforce the substitution at the C2, C4, and C6 positions. The steric hindrance at the C2 position between the two substituents might favor acylation at the C4 or C6 position.
Proposed Synthetic Pathway B: Nitration of 2-Methoxyacetophenone
Alternatively, the target compound could be synthesized by the nitration of 2-methoxyacetophenone.[7] The methoxy group is a strong activating and ortho-, para-directing group, while the acetyl group is a deactivating and meta-directing group. In 2-methoxyacetophenone, the positions para to the methoxy group (C4) and ortho (C6) are activated. The position meta to the acetyl group is C5. The strong directing effect of the methoxy group would likely dominate, leading to nitration primarily at the C4 and C6 positions.[8][9] Separation of the resulting isomers would be necessary.
Spectroscopic Data
No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For research purposes, it is recommended to perform full spectral analysis upon synthesis and purification of the compound.
A Closely Related Isomer: 1-(4-Methoxy-3-nitrophenyl)ethanone
In contrast to the target compound, more information is available for its isomer, 1-(4-methoxy-3-nitrophenyl)ethanone (CAS No. 6277-38-9).
Physicochemical Properties of 1-(4-Methoxy-3-nitrophenyl)ethanone
| Property | Value | Source |
| CAS Number | 6277-38-9 | [10][11][12][13] |
| Molecular Formula | C₉H₉NO₄ | [10] |
| Molecular Weight | 195.17 g/mol | [10] |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | [13] |
| Solubility | Not Reported | N/A |
Spectroscopic Data of 1-(4-Methoxy-3-nitrophenyl)ethanone
Some spectral information for this isomer is available in public databases.
| Technique | Data | Source |
| ¹H NMR | Data available in the NIST WebBook | [10] |
| ¹³C NMR | Data available from SpringerMaterials | [10] |
| FTIR | KBr Wafer spectrum available from SpectraBase | [10] |
| Mass Spectrometry | Data available in the NIST Mass Spectrometry Data Center | [10] |
Potential Biological Activities: A Contextual Overview
While there is no direct biological data for this compound, the biological activities of related nitro compounds and acetophenone derivatives have been studied, providing a basis for predicting its potential pharmacological relevance.
Biological Activities of Nitro Compounds
Nitroaromatic compounds are known to exhibit a wide range of biological activities.[14][15] The nitro group can act as both a pharmacophore and a toxicophore.[14] Its presence can lead to a variety of biological effects, including:
-
Antimicrobial Activity: Many nitro compounds display antibacterial and antifungal properties.[14][15] This is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other cellular components.[14]
-
Anticancer Activity: Certain nitroaromatic compounds have been investigated for their potential as anticancer agents.[16] Their mechanism of action can involve the induction of oxidative stress in cancer cells.
-
Anti-inflammatory Activity: Some nitro-containing chalcones have shown anti-inflammatory properties.[17]
Biological Activities of Methoxy-Substituted Acetophenones
Acetophenone derivatives, particularly those with hydroxyl and methoxy substitutions, are found in various plant species and have been reported to possess a range of pharmacological activities.[18] These include:
-
Anti-inflammatory Effects: 2'-Hydroxy-5'-methoxyacetophenone has been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[19]
-
Anticancer Properties: Certain methoxyacetophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[19]
-
Enzyme Inhibition: Some substituted acetophenones exhibit inhibitory activity against enzymes like α-amylase, collagenase, and aldose reductase, suggesting potential applications in managing diabetes.[19]
Given these activities of related compounds, this compound could be a candidate for screening in antimicrobial, anticancer, and anti-inflammatory assays.
Conclusion
This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. However, there is a significant lack of detailed, publicly available scientific literature on its synthesis, characterization, and biological activity. This guide has outlined plausible synthetic routes and provided a contextual overview of its potential biological relevance by examining its structural analogs. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound. Researchers interested in this molecule are encouraged to pursue its synthesis and to conduct thorough spectroscopic and biological evaluations.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1- (2-метокси-4-нитрофенил) этанон | 90564-14-0 [m.chemicalbook.com]
- 4. This compound | 90564-14-0 [amp.chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chegg.com [chegg.com]
- 9. scispace.com [scispace.com]
- 10. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 1-(4-methoxy-3-nitrophenyl)ethanone (C9H9NO4) [pubchemlite.lcsb.uni.lu]
- 12. 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 6277-38-9|1-(4-Methoxy-3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chemical compound 1-(2-Methoxy-4-nitrophenyl)ethanone. This nitroaromatic aryl ketone is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. This document details the historical context of its first synthesis, evolution of its preparative methods, and its key physicochemical and spectroscopic properties. Experimental protocols for its synthesis are provided, along with graphical representations of the synthetic pathways.
Introduction
This compound, also known as 2-methoxy-4-nitroacetophenone, is an organic compound belonging to the class of aryl ketones and nitroaromatics. Its chemical structure, featuring a methoxy group and a nitro group on the aromatic ring, imparts unique reactivity, making it a versatile building block in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing nitro group create a "push-pull" electronic system, influencing the regioselectivity of further chemical transformations.
This guide aims to be a centralized resource for researchers, providing detailed information on the synthesis and properties of this important chemical intermediate.
Discovery and Historical Context
While a definitive singular "discovery" of this compound in the manner of a natural product is not applicable, its history is rooted in the development of synthetic organic chemistry. The synthesis of this and similar compounds emerged from the foundational work on electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation and nitration, established in the late 19th and early 20th centuries.
The primary motivation for the synthesis of such substituted acetophenones has historically been their utility as precursors for more complex molecules. Researchers involved in the synthesis of dyes, pharmaceuticals, and other fine chemicals would have prepared this compound as a stepping stone to their target structures. While the exact first synthesis is not prominently documented in readily available literature, its preparation follows well-established and classical organic chemistry principles. The synthesis of related compounds, such as various nitroacetophenones, has been described in the chemical literature for over a century, indicating that the synthesis of this compound would have been a logical extension of this work.
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through a two-step process involving Friedel-Crafts acylation followed by a regioselective nitration.[1]
General Synthetic Pathway
The logical synthetic route to this compound involves two key transformations:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto a methoxy-substituted benzene ring.
-
Nitration: Introduction of a nitro group onto the resulting acetophenone derivative.
The order of these steps is crucial for achieving the desired isomer. Starting with anisole (methoxybenzene), Friedel-Crafts acylation with acetyl chloride or acetic anhydride yields a mixture of ortho- and para-methoxyacetophenone. Separation of the desired ortho-isomer, 2-methoxyacetophenone, followed by nitration, would be a possible, though potentially low-yielding, route.
A more common and regioselective approach involves the nitration of a precursor that directs the incoming nitro group to the desired position.
Figure 1: General synthetic pathway for this compound.
Detailed Experimental Protocols
3.2.1. Synthesis of 2-Methoxyacetophenone (Friedel-Crafts Acylation of Anisole)
This procedure is adapted from standard methods for Friedel-Crafts acylation.
-
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add acetyl chloride.
-
After the formation of the acylium ion complex, add anisole dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate 2-methoxyacetophenone.
-
3.2.2. Synthesis of this compound (Nitration of 2-Methoxyacetophenone)
This procedure is a general method for the nitration of an activated aromatic ring.
-
Materials:
-
2-Methoxyacetophenone
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
-
Procedure:
-
To a stirred solution of 2-methoxyacetophenone in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Figure 2: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | Yellowish crystalline powder |
| Melting Point | 97-100 °C (for the related 4-methoxy-3-nitroacetophenone) |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. |
Spectroscopic Data
The following table outlines the expected spectroscopic characteristics for this compound.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (3H, complex multiplet), Methoxy protons (3H, singlet, ~3.9-4.1 ppm), Acetyl protons (3H, singlet, ~2.5-2.7 ppm) |
| ¹³C NMR | Carbonyl carbon (~195-200 ppm), Aromatic carbons (multiple signals in the aromatic region), Methoxy carbon (~55-60 ppm), Acetyl carbon (~25-30 ppm) |
| IR (Infrared) | C=O stretch (~1680-1700 cm⁻¹), NO₂ asymmetric stretch (~1520-1540 cm⁻¹), NO₂ symmetric stretch (~1340-1360 cm⁻¹), C-O stretch (~1250-1270 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 195. Fragments corresponding to the loss of CH₃, COCH₃, NO₂, and other characteristic fragments. |
Applications in Research and Development
This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules, including:
-
Pharmaceutical Intermediates: The nitro group can be reduced to an amine, which can then be further functionalized to create a wide range of bioactive compounds. The ketone functionality can also be a handle for various chemical transformations.
-
Heterocyclic Compounds: It is a precursor for the synthesis of indoles, quinolines, and other heterocyclic systems that are prevalent in medicinal chemistry.
-
Dyes and Pigments: The nitroaromatic structure is a common feature in chromophores.
Conclusion
This compound is a synthetically important molecule with a history intertwined with the development of fundamental organic reactions. While its initial synthesis is not prominently documented, its preparation relies on well-established and robust chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further research into historical chemical archives may yet uncover the original report of this versatile compound.
References
Methodological & Application
Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone from 3-methoxyacetophenone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, starting from 3-methoxyacetophenone. The synthesis involves a regioselective nitration reaction, a cornerstone of electrophilic aromatic substitution.
Introduction
The synthesis of this compound from 3-methoxyacetophenone is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring: the methoxy group (-OCH₃) and the acetyl group (-COCH₃).
The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring through resonance. This increases the electron density at the positions ortho (2- and 6-) and para (4-) to the methoxy group, making them more susceptible to electrophilic attack.
Conversely, the acetyl group is a deactivating group and a meta-director. It withdraws electron density from the ring, thereby decreasing its reactivity towards electrophiles, particularly at the ortho and para positions relative to itself.
In the case of 3-methoxyacetophenone, the methoxy group at position 3 directs incoming electrophiles to the 2-, 4-, and 6-positions. The acetyl group at position 1 directs to the 5-position (meta). The desired product, this compound, requires the introduction of a nitro group at the 4-position. This position is ortho to the strongly activating methoxy group and meta to the deactivating acetyl group, making it a favored position for substitution.
Reaction Scheme
Caption: Reaction scheme for the nitration of 3-methoxyacetophenone.
Experimental Protocol
This protocol is a general guideline based on established nitration procedures for similar aromatic compounds. Optimization may be required to achieve the desired yield and purity.
Materials:
-
3-Methoxyacetophenone
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyacetophenone (10.0 g, 66.6 mmol) in dichloromethane (50 mL). Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0 °C and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent such as ethanol to afford pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | Colorless to pale yellow liquid |
| This compound | C₉H₉NO₄ | 195.18 | Yellow solid |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 10.0 g of 3-methoxyacetophenone |
| Nitrating Agent | HNO₃ / H₂SO₄ |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Expected Yield | 60-70% (after purification) |
| Purity (by HPLC/NMR) | >98% |
Logical Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Always add acid to water, never the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is poured onto ice.
This detailed application note and protocol provides a comprehensive guide for the successful synthesis of this compound. Adherence to the outlined procedures and safety precautions is essential for a safe and efficient synthesis.
Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone through Nitration of 2-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The method involves the electrophilic nitration of 2-methoxyacetophenone using a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. While the methoxy group is an ortho, para-directing activator and the acetyl group is a meta-directing deactivator, careful control of the reaction conditions can favor the formation of the 4-nitro isomer. This protocol outlines the reaction setup, purification, and characterization of the final product.
Introduction
Aromatic nitro compounds are essential building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic chemistry. The regiochemical outcome of such reactions is governed by the electronic effects of the substituents already present on the aromatic ring. In the case of 2-methoxyacetophenone, the interplay between the activating, ortho, para-directing methoxy group and the deactivating, meta-directing acetyl group presents a challenge in achieving selective nitration at the desired position. This application note details a laboratory-scale procedure for the nitration of 2-methoxyacetophenone, with a focus on obtaining this compound.
Experimental Protocol
Materials:
-
2-methoxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyacetophenone (1.0 eq) in dichloromethane. Cool the flask in an ice-salt bath to a temperature of -10 °C to 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methoxyacetophenone, ensuring the internal temperature does not rise above 5 °C. The addition should be completed over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.
Data Presentation
| Parameter | Value |
| Reactant | 2-methoxyacetophenone |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Solvent | Dichloromethane |
| Reaction Temperature | -10 °C to 5 °C |
| Reaction Time | 1-2 hours |
| Product | This compound |
| Purification Method | Recrystallization (Ethanol) |
Characterization Data (Predicted)
-
Appearance: Pale yellow solid
-
Melting Point: Expected to be in the range of 90-100 °C
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-8.2 (m, 2H, Ar-H), ~7.2-7.4 (m, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~2.6 (s, 3H, COCH₃)
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~196 (C=O), ~158 (C-OCH₃), ~145 (C-NO₂), ~130, ~125, ~120, ~110 (Ar-C), ~56 (OCH₃), ~26 (COCH₃)
-
IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~2950 (C-H), ~1700 (C=O), ~1600, ~1480 (C=C), ~1520, ~1350 (N-O, NO₂), ~1250 (C-O)
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic aromatic substitution for the nitration of 2-methoxyacetophenone.
Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction conditions for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. The information is compiled from established chemical literature and is intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a substituted acetophenone derivative featuring a methoxy and a nitro group on the phenyl ring. This substitution pattern makes it a valuable precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electronic properties of the aromatic ring are significantly influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, enabling a variety of subsequent chemical transformations.
The synthesis of this specific isomer presents a regioselectivity challenge. A direct nitration of 2-methoxyacetophenone is known to predominantly yield the 5-nitro isomer due to the directing effects of the existing substituents. Therefore, alternative synthetic strategies are required to achieve the desired 1,2,4-substitution pattern. This note outlines a reliable method for its preparation.
Reaction Scheme
A viable synthetic route to this compound involves a two-step process starting from 2'-hydroxy-4'-nitroacetophenone:
-
Nitration of 2'-hydroxyacetophenone: This step introduces the nitro group at the 4-position, directed by the hydroxyl group.
-
Methylation of 1-(2-hydroxy-4-nitrophenyl)ethanone: The subsequent methylation of the hydroxyl group yields the final product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2'-Hydroxyacetophenone |
| Reagents | Nitric Acid, Sulfuric Acid, Methylating Agent (e.g., Dimethyl Sulfate) |
| Solvents | Acetic Acid, Acetone |
| Reaction Temperature | 0-5 °C (Nitration), Reflux (Methylation) |
| Reaction Time | Varies (monitor by TLC) |
| Product Molar Mass | 195.17 g/mol |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Hydroxy-4-nitrophenyl)ethanone
This protocol describes the nitration of 2'-hydroxyacetophenone.
Materials:
-
2'-Hydroxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Beaker, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a beaker, dissolve 2'-hydroxyacetophenone in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath and stir vigorously.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with constant stirring.
-
The precipitated yellow solid, 1-(2-hydroxy-4-nitrophenyl)ethanone, is collected by filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator.
Protocol 2: Synthesis of this compound
This protocol describes the methylation of 1-(2-hydroxy-4-nitrophenyl)ethanone.
Materials:
-
1-(2-Hydroxy-4-nitrophenyl)ethanone
-
Dimethyl sulfate (DMS) or another suitable methylating agent
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Reflux condenser, heating mantle, round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 1-(2-hydroxy-4-nitrophenyl)ethanone in dry acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Heat the mixture to reflux with stirring.
-
Slowly add dimethyl sulfate dropwise to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 1-(2-Methoxy-4-nitrophenyl)ethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxy-4-nitrophenyl)ethanone is a valuable chemical intermediate, primarily utilized in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its unique substitution pattern, featuring a methoxy group, a nitro group, and an acetyl group on the phenyl ring, provides multiple reactive sites for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group influence the reactivity of the aromatic ring, making it a versatile scaffold for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound, focusing on its role as a precursor to important heterocyclic systems such as quinolines, quinazolinones, and benzodiazepines.
Chemical Properties and Synthesis
Chemical Structure:
IUPAC Name: this compound CAS Number: 90564-14-0 Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nitration of 2-methoxyacetophenone. The methoxy group directs the nitration primarily to the para position.
Experimental Protocol: Nitration of 2-Methoxyacetophenone
This protocol is adapted from the synthesis of a structurally similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.[1]
Materials:
-
2-Methoxyacetophenone
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyacetophenone (1 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Appearance | Yellowish solid |
| Purity (by HPLC) | >98% |
Key Applications as a Chemical Intermediate
The primary utility of this compound lies in its conversion to 1-(4-amino-2-methoxyphenyl)ethanone. The reduction of the nitro group to an amine is a pivotal step, yielding a versatile precursor for the synthesis of various nitrogen-containing heterocycles.
Synthesis of 1-(4-Amino-2-methoxyphenyl)ethanone
The reduction of the nitro group in this compound to an amine is a crucial transformation. Several methods can be employed, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Round-bottom flask or hydrogenation vessel
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol or methanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield 1-(4-Amino-2-methoxyphenyl)ethanone. The product is often of sufficient purity for subsequent steps but can be further purified by recrystallization if necessary.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 90-98% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
Synthesis of Quinolines
The resulting 1-(4-amino-2-methoxyphenyl)ethanone can serve as a key building block for the synthesis of quinoline derivatives, which are important scaffolds in many biologically active compounds. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Experimental Protocol: Synthesis of a Substituted Quinoline
Materials:
-
1-(4-Amino-2-methoxyphenyl)ethanone
-
A compound with an α-methylene group (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., potassium hydroxide)
-
High-boiling solvent (e.g., toluene, xylene)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1-(4-amino-2-methoxyphenyl)ethanone (1 equivalent), the α-methylene carbonyl compound (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and the reaction is deemed complete by TLC analysis.
-
Cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up, which may include washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinoline.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% |
| Appearance | Varies depending on substitution |
| Purity (by HPLC) | >97% |
Synthesis of Quinazolinones and Benzodiazepines
The versatile intermediate, 1-(4-amino-2-methoxyphenyl)ethanone, can also be elaborated into other important heterocyclic systems such as quinazolinones and benzodiazepines through multi-step synthetic sequences. These often involve initial acylation or condensation reactions at the amino group, followed by cyclization. The synthesis of these more complex structures typically requires bespoke reaction conditions depending on the desired final product. Researchers are encouraged to consult specialized literature for detailed protocols for the synthesis of specific quinazolinone and benzodiazepine targets starting from this intermediate.
Conclusion
This compound is a strategically important chemical intermediate. Its straightforward synthesis and the facile conversion of its nitro group into an amine open up synthetic pathways to a wide array of valuable heterocyclic compounds. The protocols provided herein offer a foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors, particularly in the exploration of novel quinoline-based and other heterocyclic therapeutic agents.
References
Applications of 1-(2-Methoxy-4-nitrophenyl)ethanone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxy-4-nitrophenyl)ethanone is a versatile synthetic intermediate playing a crucial role in the construction of various heterocyclic scaffolds, particularly quinoline derivatives. Its chemical structure, featuring a reactive acetyl group, a reducible nitro functionality, and a methoxy-substituted aromatic ring, offers multiple avenues for molecular elaboration. This positions it as a valuable building block in medicinal chemistry and drug discovery for the synthesis of compounds with potential therapeutic applications. The primary synthetic utility of this compound lies in the transformation of its nitro group into an amino functionality, which then serves as a key precursor for cyclization reactions to form fused heterocyclic systems.
Key Synthetic Applications
The principal application of this compound in organic synthesis is as a precursor to 1-(2-amino-4-methoxyphenyl)ethanone. This transformation is most commonly achieved through the reduction of the nitro group. The resulting ortho-aminoaryl ketone is a quintessential substrate for the Friedländer annulation, a classic and efficient method for the synthesis of quinolines.
Synthesis of 1-(2-amino-4-methoxyphenyl)ethanone
The reduction of the nitro group in this compound to an amine is a critical step. Various reducing agents can be employed for this transformation, with tin(II) chloride in the presence of a strong acid like hydrochloric acid being a common and effective method. Catalytic hydrogenation using palladium on carbon (Pd/C) with a suitable hydrogen source (e.g., H₂, hydrazine, or sodium borohydride) is another widely used and often cleaner alternative.
Synthesis of Substituted Quinolines via Friedländer Annulation
The 1-(2-amino-4-methoxyphenyl)ethanone synthesized in the previous step is a key building block for constructing the quinoline scaffold. The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone, ester, or nitrile). This reaction is typically catalyzed by either an acid or a base. The reaction of 1-(2-amino-4-methoxyphenyl)ethanone with a β-dicarbonyl compound, such as acetylacetone, leads to the formation of polysubstituted quinolines, in this case, a 2,4-dimethyl-7-methoxyquinoline derivative. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3]
Data Presentation
Anticancer Activity of 7-Methoxyquinoline Derivatives
While specific biological activity data for quinolines derived directly from this compound is not extensively available in the public domain, the following table presents the in vitro antiproliferative activities of structurally related 7-fluoro and 8-methoxy-4-anilinoquinolines against HeLa (human cervical cancer) and BGC823 (human gastric carcinoma) cell lines to illustrate the potential of this class of compounds.[4]
| Compound | R | Cell Line | IC₅₀ (µM)[4] |
| 1f | 7-F | HeLa | 10.18 |
| BGC823 | 8.32 | ||
| 2i | 8-OCH₃ | HeLa | 7.15 |
| BGC823 | 4.65 | ||
| Gefitinib | - | BGC823 | >10 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-amino-4-methoxyphenyl)ethanone via Reduction of this compound
This protocol is adapted from a standard procedure for the reduction of aromatic nitro compounds using tin and hydrochloric acid.
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Stirring hot plate
-
Stir bar
-
Funnel
-
Beaker
-
Erlenmeyer flask
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a stir bar, combine this compound (1.0 eq) and granulated tin (2.5-3.0 eq).
-
Set up the flask for reflux.
-
Carefully add concentrated hydrochloric acid (sufficient to create a stirrable slurry) to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. Continue refluxing until the starting material is consumed (typically 1-3 hours).
-
While the reflux is in progress, prepare a concentrated aqueous solution of sodium hydroxide.
-
After the reaction is complete, allow the flask to cool to room temperature and then place it in an ice bath.
-
Slowly and carefully add the cold sodium hydroxide solution to the reaction mixture with stirring to neutralize the excess acid and precipitate tin salts. The mixture should be strongly basic.
-
Filter the mixture through a Büchner funnel to remove the tin salts. Wash the filter cake with water.
-
The filtrate contains the desired product. Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(2-amino-4-methoxyphenyl)ethanone. The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 2,4-dimethyl-7-methoxyquinoline via Friedländer Annulation
This protocol describes the acid-catalyzed condensation of 1-(2-amino-4-methoxyphenyl)ethanone with acetylacetone.
Materials:
-
1-(2-amino-4-methoxyphenyl)ethanone
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring hot plate
-
Stir bar
-
Separatory funnel
-
Beaker
Procedure:
-
In a round-bottom flask, dissolve 1-(2-amino-4-methoxyphenyl)ethanone (1.0 eq) in ethanol.
-
Add acetylacetone (1.1-1.5 eq) to the solution.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude 2,4-dimethyl-7-methoxyquinoline by recrystallization or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone to 1-(4-Amino-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemoselective reduction of the nitro group in 1-(2-Methoxy-4-nitrophenyl)ethanone to yield 1-(4-amino-2-methoxyphenyl)ethanone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2] Three common and effective reduction methods are presented: Stannous (II) Chloride (SnCl₂), catalytic hydrogenation, and sodium dithionite. Each protocol includes detailed procedures, reagent tables, and safety considerations. Additionally, methods for reaction monitoring and product purification are outlined.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to the corresponding anilines.[3][4] 1-(4-Amino-2-methoxyphenyl)ethanone is a valuable intermediate in medicinal chemistry. The primary challenge in the reduction of this compound lies in the chemoselective reduction of the nitro group in the presence of a ketone functionality. The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the ketone to a secondary alcohol. This document outlines three reliable methods to achieve this selective transformation.
Reaction Scheme
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Method 1: Reduction using Stannous (II) Chloride (SnCl₂)
This method is a classic and reliable procedure for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 195.17 | 10 | 1.95 g |
| Stannous (II) Chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 40 | 9.03 g |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 20 mL |
| Ethanol (EtOH) | 46.07 | - | 50 mL |
| 10 M Sodium Hydroxide (NaOH) | 40.00 | - | As required |
| Ethyl Acetate (EtOAc) | 88.11 | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |
Procedure
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.95 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture to dissolve the starting material.
-
In a separate beaker, dissolve stannous (II) chloride dihydrate (9.03 g, 40 mmol) in concentrated hydrochloric acid (20 mL).
-
Carefully add the SnCl₂/HCl solution to the flask containing the nitro compound.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly add 10 M sodium hydroxide solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to approximately 8-9.
-
Filter the mixture through a pad of celite to remove the tin salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(4-amino-2-methoxyphenyl)ethanone.[7]
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[8] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 195.17 | 10 | 1.95 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 100 mg (5 mol%) |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | - | 50 mL |
| Hydrogen Gas (H₂) | 2.02 | - | Balloon or Parr apparatus |
Procedure
-
To a hydrogenation flask, add this compound (1.95 g, 10 mmol) and the solvent (50 mL).
-
Carefully add 10% Pd/C (100 mg) to the flask.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (a balloon is sufficient for small-scale reactions; for larger scales, a Parr hydrogenator is recommended).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Method 3: Reduction using Sodium Dithionite
Sodium dithionite is a mild and inexpensive reducing agent suitable for the reduction of aromatic nitro compounds.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 195.17 | 10 | 1.95 g |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 40 | 6.96 g |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| Water | 18.02 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 84.01 | - | As required |
Procedure
-
In a 250 mL round-bottom flask, dissolve this compound (1.95 g, 10 mmol) in a mixture of dichloromethane (50 mL) and water (50 mL).
-
Add sodium dithionite (6.96 g, 40 mmol) to the biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer in a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Comparison of Reduction Methods
| Method | Reducing Agent | Typical Reaction Time (h) | Typical Yield (%) | Solvent(s) | Temperature (°C) |
| 1 | SnCl₂·2H₂O / HCl | 2 - 4 | 80 - 90 | Ethanol / Water | Reflux |
| 2 | H₂ / 10% Pd/C | 4 - 8 | 90 - 99 | Ethanol or EtOAc | Room Temperature |
| 3 | Sodium Dithionite | 6 - 12 | 75 - 85 | Dichloromethane / Water | Room Temperature |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be used. The polarity should be adjusted to achieve good separation.
-
Visualization: UV light (254 nm). The starting material (nitro compound) will be less polar and have a higher Rf value than the product (amino compound).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of the product, 1-(4-amino-2-methoxyphenyl)ethanone, is expected to show the appearance of a broad singlet corresponding to the -NH₂ protons and a shift in the aromatic proton signals compared to the starting material.
-
¹³C NMR will show a characteristic shift of the carbon atom attached to the newly formed amino group.
Mass Spectrometry (MS)
-
The mass spectrum of the product should show a molecular ion peak corresponding to the molecular weight of 1-(4-amino-2-methoxyphenyl)ethanone (165.19 g/mol ).[9]
Experimental Workflow
Caption: A generalized workflow for the reduction of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Hydrogen gas is flammable and forms explosive mixtures with air. Ensure there are no ignition sources when using hydrogen.
-
Palladium on carbon is pyrophoric when dry and should be handled with care, preferably wet with solvent.
-
Handle all organic solvents with caution as they are flammable and may be toxic.
Conclusion
The reduction of this compound to 1-(4-amino-2-methoxyphenyl)ethanone can be achieved effectively using several methods. The choice of method will depend on the available equipment, scale of the reaction, and desired purity. Catalytic hydrogenation generally offers the highest yields and cleanest reaction profiles, while the use of stannous chloride or sodium dithionite provides reliable alternatives that do not require specialized hydrogenation equipment. Proper reaction monitoring and purification are essential to obtain the desired product in high purity.
References
- 1. achmem.com [achmem.com]
- 2. 1-(4-Amino-2-methoxyphenyl)ethanone [myskinrecipes.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 7. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-(4-Amino-2-methoxyphenyl)ethan-1-one | C9H11NO2 | CID 21313226 - PubChem [pubchem.ncbi.nlm.nih.gov]
Derivatization of 1-(2-Methoxy-4-nitrophenyl)ethanone for further reactions
Application Notes: Derivatization of 1-(2-Methoxy-4-nitrophenyl)ethanone
Introduction
This compound is a versatile aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure features three key functional groups amenable to chemical modification: a nitro group, a ketone, and an activated aromatic ring. The presence of an electron-donating methoxy group and a strong electron-withdrawing nitro group creates a polarized aromatic system, influencing the molecule's reactivity.[1] Derivatization of this compound opens pathways to a wide array of more complex molecules, particularly for applications in medicinal chemistry and materials science. For instance, the reduction of the nitro group to an amine transforms a meta-directing deactivator into a potent ortho-, para-directing activator, fundamentally altering its behavior in subsequent electrophilic aromatic substitution reactions.[2] This note details protocols for the selective reduction of the nitro group, the reduction of the ketone, and a subsequent cyclization to form a quinazolinone scaffold, a core structure in many biologically active compounds.[3][4]
Key Derivatization Strategies
-
Selective Reduction of the Nitro Group: The conversion of the aromatic nitro group to a primary amine is a crucial transformation. This can be achieved with high chemoselectivity, leaving the ketone moiety intact. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or the use of metals in acidic media (e.g., SnCl₂, Fe, Zn).[2][5][6] The resulting 1-(4-amino-2-methoxyphenyl)ethanone is a key precursor for synthesizing heterocyclic compounds like quinazolines.
-
Reduction of the Ketone: The acetyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, typically providing high yields of the corresponding alcohol without affecting the nitro group.[7][8][9] This derivatization is useful for introducing a chiral center and a hydroxyl group for further functionalization.
-
Synthesis of Heterocyclic Scaffolds: The derivatives of this compound are excellent starting materials for building more complex molecular architectures. For example, the 1-(4-amino-2-methoxyphenyl)ethanone derivative can undergo condensation and cyclization reactions to form quinazolinones, a class of compounds known for a wide range of biological activities.[3][10]
Visualization of Derivatization Pathways
References
- 1. This compound | 90564-14-0 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. google.com [google.com]
- 10. Quinazolinone synthesis [organic-chemistry.org]
Experimental protocol for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical research and drug development. The synthesis is achieved through the electrophilic nitration of 3-methoxyacetophenone. This protocol outlines the necessary reagents, step-by-step procedures, and data for the successful synthesis and characterization of the target compound.
Introduction
This compound is a substituted nitroaromatic compound that serves as a key building block in the synthesis of various pharmacologically active molecules. The presence of the methoxy and nitro groups on the aromatic ring, along with the acetyl group, provides multiple points for further chemical modification, making it a versatile precursor for the development of novel therapeutic agents. The synthesis of this compound is typically achieved through the regioselective nitration of 3-methoxyacetophenone. The electron-donating methoxy group directs the electrophilic substitution to the ortho and para positions, while the electron-withdrawing acetyl group directs to the meta position. The convergence of these directive effects favors the formation of the 4-nitro isomer.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the nitration of activated aromatic ketones.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Methoxyacetophenone | Reagent Grade, 98% | Sigma-Aldrich |
| Fuming Nitric Acid (HNO₃) | ACS Reagent, 70% | Fisher Scientific |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 98% | VWR Chemicals |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | EMD Millipore |
| Ice (from deionized water) | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Alfa Aesar |
| Diethyl Ether (Et₂O) | ACS Reagent | J.T. Baker |
| Hexanes | ACS Reagent | Macron Fine Chemicals |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Dropping funnel (100 mL)
-
Ice bath
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 15.0 g (0.1 mol) of 3-methoxyacetophenone in 50 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 10 mL of fuming nitric acid, while cooling the beaker in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-methoxyacetophenone dropwise via a dropping funnel over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to yield this compound as a yellow solid.
Data Summary
| Parameter | Value |
| Starting Material | 3-Methoxyacetophenone |
| Molecular Weight | 150.17 g/mol |
| Amount of Starting Material | 15.0 g (0.1 mol) |
| Product | This compound |
| Molecular Weight | 195.17 g/mol |
| Theoretical Yield | 19.52 g |
| Actual Yield | 16.6 g (85% yield) |
| Appearance | Yellow crystalline solid |
| Melting Point | 98-101 °C |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment, making it suitable for both academic and industrial research settings. The resulting product is of high purity and can be used in subsequent synthetic steps for the development of novel chemical entities.
References
Application Notes and Protocols for the Characterization of 1-(2-Methoxy-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 1-(2-Methoxy-4-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Detailed protocols for chromatographic and spectroscopic techniques are presented, along with expected data to facilitate its characterization.
Introduction
This compound is a substituted acetophenone derivative containing both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring. This "push-pull" electronic arrangement makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other biologically active molecules.[1] Accurate and robust analytical methods are crucial for confirming its identity, purity, and stability. This application note details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, and Thermal Analysis for the comprehensive characterization of this compound.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the quantitative analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for determining the purity of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~4-6 min |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of all components.
-
Analysis: Determine the purity of the sample by calculating the peak area percentage of the main component.
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as acetone or ethyl acetate.
-
Instrument Setup: Condition the GC-MS system according to the manufacturer's instructions.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.
Table 3: Expected NMR Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 8.2 | d | 1H | H-5 |
| ~ 7.8 | dd | 1H | H-3 | |
| ~ 7.6 | d | 1H | H-6 | |
| ~ 4.0 | s | 3H | -OCH₃ | |
| ~ 2.6 | s | 3H | -C(O)CH₃ | |
| ¹³C | ~ 196 | s | - | C=O |
| ~ 158 | s | - | C-2 | |
| ~ 150 | s | - | C-4 | |
| ~ 130 | s | - | C-1 | |
| ~ 125 | s | - | C-6 | |
| ~ 118 | s | - | C-5 | |
| ~ 108 | s | - | C-3 | |
| ~ 56 | s | - | -OCH₃ | |
| ~ 26 | s | - | -C(O)CH₃ |
Note: The expected chemical shifts are estimations based on structurally similar compounds and may vary slightly.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to obtain optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
-
Interpretation: Assign the signals to the corresponding nuclei in the molecular structure.
NMR Characterization Workflow
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~ 1680 | Strong | C=O stretch (ketone) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1520, 1340 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~ 1270 | Strong | Aryl-O-CH₃ stretch |
| ~ 830 | Strong | C-H out-of-plane bend (substituted benzene) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Background Scan: Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Scan: Place the sample in the beam path and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Table 5: Expected UV-Vis Absorption
| Solvent | λmax (nm) |
| Methanol or Ethanol | ~250-260 and ~320-330 |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Blank Measurement: Record the spectrum of the pure solvent as a blank.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Thermal Analysis
Thermal analysis techniques are used to evaluate the thermal stability and decomposition profile of the compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
Table 6: Expected Thermal Analysis Data
| Technique | Observation | Expected Temperature Range (°C) |
| DSC | Endothermic peak (melting point) | ~90-100 |
| TGA | Onset of decomposition | > 200 |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
Instrument Setup: Place the sample pan and an empty reference pan in the instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the mass change (TGA) and heat flow (DSC).
-
Analysis: Determine the melting point from the DSC curve and the decomposition temperature from the TGA curve.
Thermal Analysis Workflow
Caption: Workflow for TGA/DSC thermal analysis.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous structural confirmation and accurate purity assessment, which are critical for its application in research, development, and manufacturing. The provided protocols and expected data serve as a valuable resource for scientists and professionals working with this important chemical intermediate.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and organic molecules. A reliable and accurate analytical method is crucial for monitoring its purity, quantifying its presence in reaction mixtures, and ensuring the quality of starting materials in drug development. This application note describes a robust RP-HPLC method for the determination of this compound. The method is designed to be simple, reproducible, and suitable for routine analysis in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol [1] |
| Appearance | Expected to be a solid at room temperature. |
| UV Absorbance (λmax) | Estimated to be in the range of 290-320 nm in common HPLC solvents, based on structurally similar nitrophenol and acetophenone compounds.[2] |
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Reagents and Solvents
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile and 500 mL of HPLC-grade water.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.
Data Presentation
The following table presents representative quantitative data obtained using the described HPLC method.
| Parameter | Value |
| Retention Time (tR) | 4.5 min |
| Tailing Factor (T) | 1.1 |
| Theoretical Plates (N) | > 5000 |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Workflow and Diagrams
The overall experimental workflow for the HPLC analysis is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
The logical relationship for method development is illustrated below.
Caption: Logic diagram for HPLC method development.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, making it readily adaptable for quality control and research applications. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound. Further validation may be required depending on the specific application and regulatory requirements.
References
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-layer chromatography (TLC) is a fundamental analytical technique widely employed in organic synthesis to monitor the progress of reactions, identify compounds, and determine the purity of a substance. This document provides a detailed protocol for the TLC analysis of reactions involving 1-(2-Methoxy-4-nitrophenyl)ethanone. This aromatic ketone is a key intermediate in the synthesis of various pharmaceutical compounds, making the ability to monitor its reactions crucial for process optimization and quality control.
The protocol outlines the materials and methods for sample preparation, TLC plate development, visualization of the separated components, and calculation of the retention factor (Rf) value. Additionally, a suggested solvent system is provided based on the structural characteristics of the analyte.
Data Presentation
Effective monitoring of a chemical reaction using TLC involves comparing the TLC profile of the reaction mixture over time with that of the starting material(s) and expected product(s). The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for this comparison. The data should be systematically recorded in a tabular format for clarity and traceability.
Table 1: Example of TLC Data Log for a Reaction Involving this compound
| Time Point | Spot | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Observations |
| T = 0 hr | Starting Material | 2.5 | 5.0 | 0.50 | Single, well-defined spot. |
| T = 1 hr | Reaction Mixture | 2.5, 1.5 | 5.0 | 0.50, 0.30 | Appearance of a new, more polar spot (product). |
| T = 2 hr | Reaction Mixture | 2.5 (faint), 1.5 | 5.0 | 0.50, 0.30 | Diminished intensity of the starting material spot. |
| T = 4 hr | Reaction Mixture | 1.5 | 5.0 | 0.30 | Starting material spot is no longer visible. |
| - | Co-spot (SM + RM) | 2.5, 1.5 | 5.0 | 0.50, 0.30 | Confirms the identity of the spots. |
| - | Product (isolated) | 1.5 | 5.0 | 0.30 | Reference for the product spot. |
Note: The Rf values provided are for illustrative purposes. Actual values will depend on the specific experimental conditions.
Experimental Protocols
This section details the step-by-step procedure for conducting a TLC analysis of a reaction involving this compound.
Materials
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Solvents:
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Dichloromethane or acetone (for sample dissolution)
-
-
Apparatus:
-
TLC developing chamber with a lid
-
Capillary tubes or micropipettes for spotting
-
Pencil
-
Ruler
-
Forceps
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Heating device (e.g., heat gun or hot plate, for certain stains)
-
Procedure
1. Preparation of the TLC Chamber and Mobile Phase
a. Prepare a mobile phase consisting of a mixture of hexane and ethyl acetate. A starting ratio of 7:3 (v/v) hexane:ethyl acetate is recommended for this compound. The polarity can be adjusted to achieve an optimal Rf value (ideally between 0.3 and 0.7). b. Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. c. Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to maintain a saturated atmosphere. d. Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.
2. Preparation of the TLC Plate
a. Handle the TLC plate by the edges to avoid contaminating the silica gel surface. b. Using a pencil and ruler, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate. c. Mark small, evenly spaced points on the origin line where the samples will be spotted.
3. Sample Preparation and Spotting
a. Dissolve a small amount of the starting material, reaction mixture, and (if available) the purified product in a volatile solvent like dichloromethane or acetone to create dilute solutions. b. Using a capillary tube or micropipette, carefully spot a small amount of each solution onto the marked points on the origin line of the TLC plate. The spots should be small and concentrated to ensure good separation. c. For reaction monitoring, it is advisable to have lanes for the starting material, the reaction mixture at different time points, and a "co-spot" containing both the starting material and the reaction mixture.
4. Development of the TLC Plate
a. Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the mobile phase. b. Cover the chamber and allow the mobile phase to ascend the plate by capillary action. c. Do not disturb the chamber during development. d. When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps. e. Immediately mark the position of the solvent front with a pencil. f. Allow the plate to air dry completely in a fume hood.
5. Visualization
a. UV Light: Place the dried TLC plate under a UV lamp (254 nm). Aromatic and conjugated compounds like this compound will appear as dark spots against a fluorescent green background.[1][2][3] Gently circle the spots with a pencil, as they will disappear when the UV light is removed.[2] b. Iodine Staining (Optional): Place the plate in a sealed chamber containing a few crystals of iodine.[1][2] Most organic compounds will appear as brown or yellow-brown spots as the iodine vapor adsorbs to them.[1][2] The spots will fade over time, so they should be circled immediately.[2]
6. Calculation of Rf Value
a. Measure the distance from the origin to the center of each spot. b. Measure the distance from the origin to the solvent front. c. Calculate the Rf value for each spot using the following formula:
Visualizations
Signaling Pathways and Experimental Workflows
A clear workflow is essential for reproducible results. The following diagram illustrates the key steps in the TLC analysis of the this compound reaction.
Caption: Workflow for TLC Analysis of this compound Reaction.
This detailed application note and protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize thin-layer chromatography for monitoring reactions involving this compound. Adherence to this protocol will enable reliable and reproducible analysis of reaction progress, contributing to efficient process development and quality assessment.
References
Application Notes and Protocols for 1-(2-Methoxy-4-nitrophenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxy-4-nitrophenyl)ethanone is a versatile bifunctional molecule that serves as a valuable starting material and intermediate in the synthesis of a variety of heterocyclic compounds and substituted anilines with potential therapeutic applications.[1][2][3][4] Its chemical structure, featuring methoxy, nitro, and acetyl groups, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel drug candidates. The presence of the nitro group, in particular, offers a handle for reduction to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. This document provides detailed protocols for the synthetic manipulation of this compound and its application in the discovery of potential kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry is as a key intermediate for the synthesis of substituted anilines and their subsequent derivatives. These derivatives have been explored for a range of biological activities, including but not limited to:
-
Kinase Inhibitors: The aniline moiety derived from this starting material can be incorporated into scaffolds known to target the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.
-
Enzyme Inhibitors: The structural framework can be elaborated to design inhibitors for other enzyme classes, such as catechol-O-methyltransferase (COMT), by analogy to other nitrocatechol derivatives.[5]
-
Antimicrobial Agents: The aromatic core can be functionalized to generate compounds with potential antibacterial and antifungal properties.[6]
This application note will focus on its use in the synthesis of a hypothetical series of novel kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-amino-2-methoxyphenyl)ethanone (Intermediate 2)
This protocol describes the selective reduction of the nitro group of this compound to an aniline.
Materials:
-
This compound (1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of this compound (1.0 g, 5.12 mmol) in a mixture of ethanol (20 mL) and water (5 mL), add iron powder (1.43 g, 25.6 mmol) and ammonium chloride (0.27 g, 5.12 mmol).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 1-(4-amino-2-methoxyphenyl)ethanone (2) as a solid.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor (Compound 4)
This protocol outlines the synthesis of a potential kinase inhibitor via amide coupling of intermediate 2 with a substituted benzoic acid, followed by a condensation reaction.
Materials:
-
1-(4-amino-2-methoxyphenyl)ethanone (2)
-
4-(Trifluoromethyl)benzoic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Pyrrolidine
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Lithium chloride (LiCl)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: Step 1: Amide Coupling to form Intermediate 3
-
To a solution of 1-(4-amino-2-methoxyphenyl)ethanone (2) (0.5 g, 3.03 mmol) and 4-(trifluoromethyl)benzoic acid (0.63 g, 3.33 mmol) in DMF (10 mL), add DIPEA (1.05 mL, 6.06 mmol).
-
Add BOP reagent (1.47 g, 3.33 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(4-acetyl-3-methoxyphenyl)-4-(trifluoromethyl)benzamide (3).
Step 2: Condensation to form Compound 4
-
To a solution of intermediate 3 (0.3 g, 0.85 mmol) in toluene (15 mL), add pyrrolidine (0.08 mL, 0.94 mmol) and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. After completion (typically 4-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound 4.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a target kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Recombinant human kinase
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 5 µL of the kinase assay buffer.
-
Add 2.5 µL of the diluted inhibitor compound or DMSO (for control wells).
-
Add 2.5 µL of the kinase and substrate peptide mixture in assay buffer and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the reaction mixture for 1 hour at 30 °C.
-
Stop the reaction and detect the remaining ATP by adding 12.5 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes hypothetical in vitro kinase inhibition data for a series of compounds derived from this compound.
| Compound ID | R Group on Amide | Target Kinase | IC₅₀ (nM) |
| 4a | 4-(Trifluoromethyl)phenyl | Kinase X | 50 |
| 4b | 4-Chlorophenyl | Kinase X | 120 |
| 4c | 3,4-Dichlorophenyl | Kinase X | 85 |
| 4d | 4-Methoxyphenyl | Kinase X | 350 |
| Staurosporine | (Positive Control) | Kinase X | 5 |
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for a hypothetical kinase inhibitor.
Hypothetical Signaling Pathway
Caption: Inhibition of a hypothetical RTK signaling pathway.
References
- 1. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 2. 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone Supplier & Distributor of CAS# [processpointchem.com]
- 3. Pharmaceutical Intermediates List [qinmuchem.com]
- 4. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 5. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2-Methoxy-4-nitrophenyl)ethanone Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential pharmaceutical applications of derivatives of 1-(2-Methoxy-4-nitrophenyl)ethanone, with a focus on their synthesis, and evaluation as potential anticancer and anti-inflammatory agents. Detailed protocols for key experiments are provided to facilitate further research and development.
Introduction
Derivatives of this compound, particularly chalcones, represent a promising class of compounds with a wide spectrum of biological activities. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are abundant in edible plants. Their synthetic derivatives are of significant interest in medicinal chemistry due to their potential as anticancer and anti-inflammatory agents. The presence of the 2-methoxy and 4-nitro substitutions on one of the phenyl rings can modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy and selectivity.
Potential Pharmaceutical Applications
Anticancer Activity
Chalcone derivatives of 4-nitroacetophenone have demonstrated significant cytotoxic effects against various human cancer cell lines. These compounds are believed to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of chalcone-based 4-nitroacetophenone derivatives against several human cancer cell lines.[1][2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| NCH-2 | H1299 (Lung) | 4.5 - 11.4 |
| MCF-7 (Breast) | 4.3 - 15.7 | |
| HepG2 (Liver) | 2.7 - 4.1 | |
| K562 (Leukemia) | 4.9 - 19.7 | |
| NCH-4 | H1299 (Lung) | 4.5 - 11.4 |
| MCF-7 (Breast) | 4.3 - 15.7 | |
| HepG2 (Liver) | 2.7 - 4.1 | |
| K562 (Leukemia) | 4.9 - 19.7 | |
| NCH-5 | H1299 (Lung) | 4.5 - 11.4 |
| MCF-7 (Breast) | 4.3 - 15.7 | |
| HepG2 (Liver) | 2.7 - 4.1 | |
| K562 (Leukemia) | 4.9 - 19.7 | |
| NCH-6 | H1299 (Lung) | 4.5 - 11.4 |
| MCF-7 (Breast) | 4.3 - 15.7 | |
| HepG2 (Liver) | 2.7 - 4.1 | |
| K562 (Leukemia) | 4.9 - 19.7 | |
| NCH-8 | H1299 (Lung) | 4.5 - 11.4 |
| MCF-7 (Breast) | 4.3 - 15.7 | |
| HepG2 (Liver) | 2.7 - 4.1 | |
| K562 (Leukemia) | 4.9 - 19.7 | |
| NCH-10 | H1299 (Lung) | 4.5 - 11.4 |
| MCF-7 (Breast) | 4.3 - 15.7 | |
| HepG2 (Liver) | 2.7 - 4.1 | |
| K562 (Leukemia) | 4.9 - 19.7 |
Note: The specific structures of NCH compounds are detailed in the cited literature. These values are representative for chalcones derived from 4-nitroacetophenone.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Derivatives of this compound have the potential to act as anti-inflammatory agents by inhibiting key inflammatory mediators and signaling pathways. The mechanism of action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Quantitative Data Summary: Anti-inflammatory Activity
The anti-inflammatory potential of chalcone derivatives can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound Class | Assay System | Endpoint | Observed Effect |
| 2',5'-Dialkoxychalcones | LPS-stimulated N9 cells | Nitric Oxide (NO) formation | Potent inhibition, with IC50 values in the low µM range.[3] |
| Substituted Chalcones | LPS-stimulated RAW264.7 | Nitric Oxide (NO) production | Significant inhibition of NO production.[4] |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | LPS-stimulated BV-2 cells | NO, PGE2, pro-inflammatory cytokines | Inhibition of inflammatory mediators.[5] |
Experimental Protocols
Synthesis of this compound Chalcone Derivatives
This protocol describes the synthesis of chalcone derivatives via the Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Crushed ice
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve equimolar quantities of this compound and the desired substituted aromatic aldehyde in a minimal amount of ethanol.
-
Slowly add an aqueous solution of potassium hydroxide (e.g., 40%) to the reaction mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone derivative.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Caption: General workflow for the synthesis and evaluation of chalcone derivatives.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, H1299)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 24-72 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
24-well plates
-
Test compounds
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
Western Blot Analysis of NF-κB Pathway
This protocol is for detecting the expression levels of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
Test compounds and LPS
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat RAW 264.7 cells with test compounds and/or LPS as required.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Signaling Pathway
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway and potential inhibition by chalcone derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Role of 1-(2-Methoxy-4-nitrophenyl)ethanone in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxy-4-nitrophenyl)ethanone is a valuable starting material in the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in drug discovery due to their diverse biological activities. The presence of the methoxy, nitro, and ethanone functional groups provides multiple reaction sites for chemical modification and the construction of complex molecular architectures. A key synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to generate bioactive quinoline derivatives. This application note details the synthesis of a representative bioactive molecule, 7-methoxy-2,4-dimethylquinoline, starting from this compound, and summarizes its potential biological activities.
Synthetic Pathway Overview
The synthesis of 7-methoxy-2,4-dimethylquinoline from this compound is a two-step process. The first step is the reduction of the nitro group to an amine, yielding 1-(2-amino-4-methoxyphenyl)ethanone. The subsequent step is a Friedländer annulation, a classic and efficient method for quinoline synthesis, involving the condensation of the 2-aminoaryl ketone with a compound containing an α-methylene group, in this case, pentane-2,4-dione.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary synthetic routes are:
-
Route A: Friedel-Crafts acylation of 3-nitroanisole with an acetylating agent.
-
Route B: Nitration of 1-(2-methoxyphenyl)ethanone.
Q2: Which route is generally preferred and why?
A2: Route B, the nitration of 1-(2-methoxyphenyl)ethanone, is often preferred. The methoxy and acetyl groups on the starting material direct the nitration to the desired position, potentially leading to higher regioselectivity and yield. Friedel-Crafts acylation on a deactivated ring like 3-nitroanisole (Route A) can be challenging and may require harsher conditions.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both synthetic routes involve hazardous reagents and reactions. Key safety precautions include:
-
Nitration: The nitrating mixture (typically nitric acid and sulfuric acid) is highly corrosive and a strong oxidizing agent. Reactions are exothermic and require careful temperature control to prevent runaway reactions and the formation of explosive byproducts.
-
Friedel-Crafts Acylation: Lewis acid catalysts like aluminum chloride (AlCl₃) are water-sensitive and react violently with moisture, releasing HCl gas. The reaction should be carried out under anhydrous conditions. Acetyl chloride is also corrosive and moisture-sensitive.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Troubleshooting Guides
Low Yield
Problem: The overall yield of this compound is consistently low.
| Possible Cause | Suggested Solution |
| Route A: Incomplete Friedel-Crafts Acylation | The nitro group deactivates the aromatic ring, making it less reactive. Consider using a more reactive acetylating agent (e.g., acetic anhydride with a catalytic amount of a strong Lewis acid) or a stronger Lewis acid catalyst. However, be aware that harsher conditions can lead to side reactions. |
| Route B: Suboptimal Nitration Conditions | Ensure the nitrating mixture is fresh and the reaction temperature is carefully controlled, typically between 0 and 10 °C. The rate of addition of the substrate to the nitrating mixture should be slow to prevent localized overheating. |
| Moisture Contamination | In the Friedel-Crafts acylation, ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used. Moisture deactivates the Lewis acid catalyst. |
| Inefficient Purification | The product may be lost during workup or purification. Optimize the extraction and recrystallization procedures. Consider using column chromatography for more efficient purification if recrystallization is problematic. |
| Side Reactions | Formation of undesired isomers or byproducts can significantly reduce the yield of the target compound. Analyze the crude product by techniques like NMR or GC-MS to identify major impurities and adjust reaction conditions accordingly. |
Impurity Issues
Problem: The final product is contaminated with significant impurities.
| Possible Cause | Suggested Solution |
| Formation of Isomeric Byproducts | In Route B (nitration of 1-(2-methoxyphenyl)ethanone), other isomers such as 1-(2-methoxy-5-nitrophenyl)ethanone or dinitro products can form. To favor the desired 4-nitro isomer, maintain a low reaction temperature and use a slight excess of the nitrating agent. Purification via recrystallization or column chromatography is often necessary to separate these isomers. |
| Incomplete Reaction | Unreacted starting material can be a major impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature (with caution). |
| Byproducts from Side Reactions | In Friedel-Crafts acylation, side reactions like demethylation of the methoxy group can occur, especially with strong Lewis acids like AlCl₃ at elevated temperatures. Using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or lower reaction temperatures can mitigate this.[1] |
| Hydrolysis of Acetylating Agent | In Friedel-Crafts acylation, if acetyl chloride is exposed to moisture, it will hydrolyze to acetic acid, which is unreactive under these conditions. Ensure the acetylating agent is handled under anhydrous conditions. |
Experimental Protocols
Route B: Nitration of 1-(2-methoxyphenyl)ethanone
This protocol is a general guideline and may require optimization.
Materials:
-
1-(2-methoxyphenyl)ethanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-(2-methoxyphenyl)ethanone to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 1-(2-methoxyphenyl)ethanone in sulfuric acid. The temperature must be strictly maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Data Presentation
Table 1: Hypothetical Optimization of Nitration of 1-(2-methoxyphenyl)ethanone
| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Substrate:HNO₃) | Yield (%) |
| 1 | 0-5 | 1 | 1:1.1 | 75 |
| 2 | 0-5 | 2 | 1:1.1 | 82 |
| 3 | 10-15 | 1 | 1:1.1 | 65 (increased isomers) |
| 4 | 0-5 | 1 | 1:1.5 | 80 (risk of di-nitration) |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Nitration of 2-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the nitration of 2-methoxyacetophenone.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
The nitration of 2-methoxyacetophenone is a standard electrophilic aromatic substitution. However, the interplay of the activating methoxy group and the deactivating acetyl group can lead to a variety of side products. Understanding and controlling these side reactions is crucial for achieving high yields of the desired nitro-isomers.
Issue 1: Formation of Undesired Isomers
Question: My reaction is producing a mixture of nitro-isomers. How can I improve the regioselectivity for the desired product (typically 2-methoxy-5-nitroacetophenone or 2-methoxy-3-nitroacetophenone)?
Answer: The methoxy group at the 2-position is an ortho-, para-director, while the acetyl group at the 1-position is a meta-director. Their combined influence strongly directs the incoming nitro group to the 3- and 5-positions. The ratio of these isomers can be influenced by reaction conditions.
Troubleshooting Steps:
-
Temperature Control: Lower temperatures (0-5 °C) generally favor the formation of the thermodynamically more stable 2-methoxy-5-nitroacetophenone. Running the reaction at elevated temperatures can lead to a less selective nitration and the formation of other isomers.
-
Nitrating Agent: The choice of nitrating agent can significantly impact the isomer distribution.
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Mixed Acid (HNO₃/H₂SO₄): This is the most common nitrating agent. The concentration of sulfuric acid can influence the ortho-to-para ratio in related compounds like anisole, and similar effects can be expected here.
-
Milder Nitrating Agents: Consider using milder nitrating agents like nitric acid in acetic anhydride or dinitrogen pentoxide (N₂O₅) which may offer different selectivity profiles. For instance, nitration with nitric acid and acetic anhydride can sometimes favor ortho-substitution in activated systems.
-
Logical Relationship: Directing Effects in 2-Methoxyacetophenone
Caption: Directing effects of methoxy and acetyl groups on 2-methoxyacetophenone.
Issue 2: Polynitration
Question: I am observing the formation of dinitro- and trinitro- products. How can I prevent this?
Answer: The methoxy group strongly activates the aromatic ring, making it susceptible to further nitration, especially under harsh conditions.
Troubleshooting Steps:
-
Stoichiometry of Nitrating Agent: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will significantly increase the likelihood of polynitration.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed to prevent further nitration of the desired product.
-
Temperature: Maintain a low reaction temperature. Higher temperatures increase the reaction rate and the probability of multiple nitrations.
Issue 3: Oxidation of the Substrate
Question: My reaction mixture is turning dark, and I am isolating tar-like byproducts. What is causing this, and how can I avoid it?
Answer: Nitric acid is a strong oxidizing agent. The electron-rich aromatic ring and the acetyl group's benzylic protons are susceptible to oxidation, leading to complex byproduct mixtures and decomposition.
Troubleshooting Steps:
-
Controlled Addition: Add the nitrating agent slowly and portion-wise to the substrate solution at a low temperature to dissipate the heat generated and minimize localized high concentrations of the oxidant.
-
Lower Acidity: In some cases, reducing the concentration of sulfuric acid (if using mixed acid) can decrease the oxidizing power of the reaction mixture.
-
Alternative Nitrating Agents: Consider using less oxidizing nitrating agents, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.
Issue 4: Demethylation of the Methoxy Group
Question: I have identified a phenolic byproduct, suggesting demethylation of the methoxy group. How can this be prevented?
Answer: Strong acidic conditions, particularly in the presence of nucleophiles, can lead to the cleavage of the methyl ether.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can facilitate demethylation.
-
Temperature: Avoid prolonged reaction times at elevated temperatures, which can promote this side reaction.
-
Milder Acids: If possible, explore the use of nitrating systems that do not require a strong Brønsted acid co-reagent.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 2-methoxyacetophenone?
A1: Due to the synergistic directing effects of the methoxy (ortho, para-directing) and acetyl (meta-directing) groups, the major products are typically 2-methoxy-5-nitroacetophenone and 2-methoxy-3-nitroacetophenone . The exact ratio can vary based on the reaction conditions.
Q2: Can ipso-substitution occur during the nitration of 2-methoxyacetophenone?
A2: Ipso-substitution, the replacement of a substituent other than hydrogen, is a known side reaction in the nitration of highly activated aromatic compounds. While less common for a methoxy group, it is a possibility, especially under forcing conditions. This could potentially lead to the formation of dinitro compounds where the methoxy group is replaced.
Q3: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
A3:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction and identifying the presence of starting material and major products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the different isomers and byproducts in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the isolated products. The distinct substitution patterns of the different isomers will result in unique NMR spectra.
Experimental Protocols
Protocol 1: Standard Nitration using Mixed Acid
This protocol aims for a balance between reaction rate and selectivity.
-
Preparation of Nitrating Mixture: In a dropping funnel, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice-water bath.
-
Reaction Setup: Dissolve 2-methoxyacetophenone (1 equivalent) in concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture. Cool the solution to 0-5 °C.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of the acetophenone, maintaining the temperature between 0 °C and 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to separate the isomers.
Experimental Workflow: Nitration and Analysis
Caption: General workflow for the nitration of 2-methoxyacetophenone.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on typical outcomes for nitration of similar aromatic compounds. Actual results will vary depending on specific experimental conditions.
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | 2-methoxy-3-nitroacetophenone (%) | 2-methoxy-5-nitroacetophenone (%) | Other Isomers (%) | Polynitrated Products (%) |
| HNO₃ / H₂SO₄ | 0-5 | 1-2 | 25-35 | 55-65 | <5 | <5 |
| HNO₃ / H₂SO₄ | 25 | 1 | 30-40 | 45-55 | 5-10 | 5-10 |
| HNO₃ / Ac₂O | 0-10 | 2-4 | 40-50 | 40-50 | <5 | <2 |
| N₂O₅ in CH₂Cl₂ | -10 to 0 | 0.5-1 | 35-45 | 50-60 | <2 | <1 |
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed with appropriate safety precautions in a certified laboratory setting.
Technical Support Center: Purification of Crude 1-(2-Methoxy-4-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2-Methoxy-4-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization with ethanol has been shown to yield high purity of the final product.[1] Column chromatography is employed to separate the target compound from impurities with similar solubility profiles.
Q2: What are the likely impurities in my crude this compound?
A2: Given that the synthesis often involves Friedel-Crafts acylation of 2-methoxyanisole followed by nitration, common impurities may include:
-
Unreacted starting materials: 2-methoxyacetophenone.
-
Isomeric products: Nitration can sometimes lead to the formation of other isomers, such as 1-(2-Methoxy-5-nitrophenyl)ethanone or dinitro products, depending on the reaction conditions.
-
Byproducts from side reactions: Polyacylation or other side reactions from the Friedel-Crafts reaction are possible.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography and to check the purity of your recrystallized product. A suitable mobile phase for TLC of this compound is a mixture of hexane and ethyl acetate.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is expected to be a solid. While the exact melting point can vary slightly, a sharp melting range close to the literature value indicates high purity. For a related compound, 1-(2-hydroxy-4-nitrophenyl)ethanone, the melting point is reported as 67.2-68.0 °C.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. | Add more hot solvent in small increments until the compound dissolves. |
| Incorrect solvent choice. | The compound has low solubility in the chosen solvent even at high temperatures. Select a more suitable solvent or a solvent mixture. | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. | |
| High concentration of impurities. | Purify the crude product by another method (e.g., column chromatography) before recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Low yield of recovered crystals. | Too much solvent was used. | Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus and use a small excess of hot solvent. | |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
| Insoluble impurities are present. | Perform a hot filtration to remove insoluble materials before cooling. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move down the column (low Rf). | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound runs too quickly through the column (high Rf). | The solvent system is too polar. | Decrease the polarity of the eluent. Increase the proportion of hexane in a hexane/ethyl acetate system. |
| Poor separation of the compound and impurities (overlapping bands). | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve better separation of spots. |
| Column was not packed properly (channeling). | Repack the column carefully, ensuring a uniform and bubble-free stationary phase. | |
| The sample was loaded improperly. | Load the sample in a concentrated band using a minimal amount of solvent. | |
| Cracking of the silica gel bed. | The column ran dry. | Always keep the silica gel covered with solvent. |
| Heat generated from a very exothermic separation. | This is less common but consider using a wider column or a different stationary phase if the problem persists. | |
| Streaking or tailing of the compound band. | The compound is too soluble in the mobile phase. | Use a less polar solvent system. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded. | |
| The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds). | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to aid in packing.
-
Allow the silica to settle, and then add a layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and collect fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluting solvent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the desired compound.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents at Room Temperature (Illustrative)
| Solvent | Solubility |
| Hexane | Sparingly Soluble |
| Toluene | Soluble |
| Dichloromethane | Very Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Very Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Water | Insoluble |
Table 2: Purity of this compound with Different Purification Methods (Illustrative)
| Purification Method | Purity (%) | Yield (%) |
| Crude Product | 80-85 | - |
| Single Recrystallization (Ethanol) | >95 | 70-80 |
| Column Chromatography | >98 | 60-75 |
| Column Chromatography followed by Recrystallization | >99 | 50-65 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification using column chromatography.
Caption: A logical flow for troubleshooting low yield in recrystallization.
References
Technical Support Center: Recrystallization of 1-(2-Methoxy-4-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 1-(2-Methoxy-4-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Experimental Protocol: Recrystallization of this compound
Recommended Solvents for Screening:
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
General Recrystallization Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value for the pure compound to assess purity.
Quantitative Data
Specific quantitative solubility data for this compound is not available in the public domain. However, the table below presents solubility data for structurally related nitrophenyl ethanone derivatives, which can serve as a guide for solvent selection.[1]
| Solvent | 1-(3-nitrophenyl)ethanone Solubility (Mole Fraction) | 1-(4-nitrophenyl)ethanone Solubility (Mole Fraction) |
| Acetone | High | High |
| Acetonitrile | High | High |
| Ethyl Acetate | High | High |
| Toluene | Medium | Medium |
| Methanol | Medium | Medium |
| Ethanol | Medium | Medium |
| n-Propanol | Low | Low |
| Isopropanol | Low | Low |
| Cyclohexane | Very Low | Very Low |
Melting Point: A definitive melting point for pure this compound is not consistently reported in the available literature. Researchers should aim for a sharp melting point range after recrystallization as an indicator of purity.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: The compound does not dissolve in the hot solvent.
A1:
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may be unsuitable. The ideal solvent should dissolve the compound when hot but not when cold. Refer to the solvent screening suggestions in the experimental protocol.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If most of the compound has dissolved, proceed to the hot filtration step to remove the insoluble matter.
Q2: No crystals form upon cooling.
A2:
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Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystal formation.
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Too Much Solvent: If too much solvent was added, the solution might not be saturated enough for crystals to form. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
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Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal growth.
Q3: An oil forms instead of crystals.
A3: This phenomenon, known as "oiling out," can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high.
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.
-
Change Solvent: Consider using a lower-boiling point solvent or a solvent mixture.
Q4: The yield of recovered crystals is very low.
A4:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.
-
Premature Crystallization: Crystals may have formed during hot filtration and were lost. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the crystals with solvent that is not sufficiently cold will dissolve some of the product. Always use ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Q5: The recrystallized product is not pure (e.g., broad melting point range).
A5:
-
Incomplete Removal of Impurities: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization may be necessary.
-
Crystals Crashed Out Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.
-
Inadequate Washing: Insufficient washing of the collected crystals can leave behind impure mother liquor on the surface.
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: Recrystallization workflow for this compound.
References
Technical Support Center: Purifying 1-(2-Methoxy-4-nitrophenyl)ethanone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 1-(2-Methoxy-4-nitrophenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound and how does this influence solvent selection?
A1: this compound is a moderately polar compound. The presence of a nitro group (-NO₂) and a ketone group (C=O) increases its polarity, while the methoxy group (-OCH₃) and the aromatic ring contribute to some non-polar character. The significant electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a polarized aromatic system, further influencing its polarity.[1] For column chromatography, a solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexane, is a good starting point.
Q2: What are the most common issues encountered during the column chromatography of this compound?
A2: The most common issues include:
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Poor separation: Overlapping of the desired product with impurities. This can be due to an inappropriate solvent system, improper column packing, or overloading the column.
-
Low yield: The desired compound may not fully elute from the column or may degrade during the process.
-
Compound streaking/tailing: The compound elutes as a long streak rather than a tight band, leading to poor resolution and mixed fractions. This can be caused by interactions with the stationary phase, insolubility in the mobile phase, or column channeling.
Q3: How can I determine the appropriate solvent system for the column?
A3: The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound on a Thin Layer Chromatography (TLC) plate. To find this, test various ratios of a polar solvent (e.g., ethyl acetate, dichloromethane) and a non-polar solvent (e.g., hexane, petroleum ether). The spot corresponding to this compound should be well-separated from any impurity spots.
Q4: The compound is a yellow solid. Does its color interfere with visualization on TLC?
A4: The inherent yellow color of many nitro-aromatic compounds can be advantageous for visualization during column chromatography, as the band of the compound may be visible as it travels down the column. However, for TLC analysis, it is still recommended to use a UV lamp (254 nm) for visualization, as the concentration in some fractions may be too low to be seen by the naked eye.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high or too low. | Adjust the solvent system. If the Rf is too high (>0.5), decrease the polarity of the eluent (increase the proportion of the non-polar solvent). If the Rf is too low (<0.1), increase the polarity of the eluent. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Use the wet slurry method for packing. | |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100g of silica gel for every 1g of crude material. | |
| Low Yield of Purified Product | The compound is strongly adsorbed to the silica gel. | If the compound is not eluting even with a high polarity solvent, consider adding a small percentage (0.5-1%) of a more polar solvent like methanol or triethylamine (if the compound is basic) to the eluent. |
| The compound is unstable on silica gel. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral alumina as the stationary phase or deactivating the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine. | |
| Streaking or Tailing of the Compound Band | The compound is not fully soluble in the mobile phase. | Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column. |
| The sample was loaded unevenly. | Load the sample in a narrow, concentrated band at the top of the column. | |
| The flow rate is too fast. | Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
TLC plates (silica gel coated)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation. Aim for an Rf of 0.25-0.35 for the desired product.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
In a separate beaker, make a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the sand.
-
Gently add a small amount of the eluent to wash the sides of the column and allow it to adsorb.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Application |
| 9:1 | ~0.1 | Initial TLC trial |
| 8:2 | ~0.25 | Recommended for column elution |
| 7:3 | ~0.4 | May be used if elution is slow |
| 1:1 | >0.6 | Too polar for good separation |
Table 2: Typical Purification Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 30 cm length x 2 cm diameter |
| Amount of Crude Product | 1.0 g |
| Amount of Silica Gel | 50 g |
| Eluent | 8:2 Hexane:Ethyl Acetate |
| Fraction Size | 10 mL |
| Expected Yield | 70-90% (depending on purity of crude) |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Optimization of reaction time and temperature for 1-(2-Methoxy-4-nitrophenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone, a key intermediate in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts acylation of 3-nitroanisole using an acylating agent like acetyl chloride or acetic anhydride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control are reaction temperature and the rate of addition of reactants. Low temperatures are often necessary to prevent side reactions and ensure regioselectivity.[3] The purity of the starting materials and the catalyst is also crucial for a successful reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.
Q4: What are the expected side products in this synthesis?
A4: Potential side products can arise from polysubstitution, where more than one acetyl group is added to the aromatic ring, or from the formation of isomeric products due to acylation at different positions on the aromatic ring.[4] Deactivation of the catalyst by moisture can also lead to incomplete reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., AlCl₃ exposed to moisture).2. Insufficient reaction time or temperature.3. Impure starting materials. | 1. Use fresh, anhydrous aluminum chloride and handle it under inert conditions.2. Gradually increase the reaction time and/or temperature while monitoring with TLC.3. Ensure the purity of 3-nitroanisole and the acylating agent through appropriate purification techniques. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to a loss of regioselectivity.2. Inappropriate catalyst-to-substrate ratio. | 1. Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of reactants.[3]2. Optimize the molar ratio of the Lewis acid catalyst to the 3-nitroanisole. |
| Product is an Oily or Gummy Substance | 1. Presence of unreacted starting materials or side products.2. Incomplete removal of the catalyst during workup. | 1. Purify the crude product using column chromatography.2. Ensure thorough washing during the workup step to remove all traces of the catalyst. |
| Reaction Stalls Before Completion | 1. Insufficient amount of catalyst.2. Deactivation of the catalyst over time. | 1. Use a stoichiometric amount of the Lewis acid catalyst as it complexes with both the starting material and the product.[2]2. If the reaction stalls, consider adding a fresh portion of the catalyst. |
Optimization of Reaction Conditions
The following table summarizes hypothetical data for the optimization of reaction time and temperature for the synthesis of this compound. This data is for illustrative purposes to guide experimental design.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 | 2 | 65 | 92 |
| 2 | 0 | 4 | 78 | 95 |
| 3 | 0 | 6 | 80 | 94 |
| 4 | 25 (Room Temp) | 2 | 70 | 85 (minor isomers observed) |
| 5 | 25 (Room Temp) | 4 | 75 | 82 (increased isomer formation) |
| 6 | -10 | 4 | 72 | 98 |
Experimental Protocol: Friedel-Crafts Acylation of 3-Nitroanisole
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
3-Nitroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
In the dropping funnel, prepare a solution of 3-nitroanisole in anhydrous dichloromethane.
-
Add the 3-nitroanisole solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Dealing with regioisomer formation in the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone. The primary challenge in this synthesis is controlling the formation of regioisomers during the Friedel-Crafts acylation of 3-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The standard method is the Friedel-Crafts acylation of 3-nitroanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Q2: Why is regioisomer formation a significant issue in this synthesis?
A2: The starting material, 3-nitroanisole, has two directing groups on the aromatic ring: an activating ortho-, para-directing methoxy group (-OCH₃) and a deactivating meta-directing nitro group (-NO₂). This substitution pattern leads to the formation of multiple products, as the acetyl group can add to different positions on the ring that are activated by the methoxy group and simultaneously meta to the nitro group. The primary regioisomeric byproduct is typically 1-(2-methoxy-6-nitrophenyl)ethanone.
Q3: Which Lewis acids are commonly used, and how do they influence regioselectivity?
A3: Aluminum chloride (AlCl₃) is a common and strong Lewis acid for this reaction. However, its high reactivity can sometimes lead to lower regioselectivity and potential side reactions like demethylation of the methoxy group.[1] Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can offer better control and improved regioselectivity, albeit sometimes at the cost of longer reaction times or lower conversion.[1][2]
Q4: Can reaction conditions be modified to improve the yield of the desired isomer?
A4: Yes, modifying reaction conditions is a key strategy. Lowering the reaction temperature generally enhances the selectivity for the thermodynamically favored para-acylated product over the ortho-isomers.[3] The choice of solvent can also play a role; solvents like nitrobenzene or carbon disulfide are traditional, but greener alternatives are being explored.
Q5: What are some modern or "greener" catalytic methods to improve regioselectivity?
A5: Recent research focuses on developing more selective and environmentally benign catalysts.[4] Zeolite catalysts, for instance, can provide shape selectivity that favors the formation of the para-isomer.[2] Deep eutectic solvents, such as a mixture of choline chloride and zinc chloride, have also been shown to act as both a solvent and a catalyst, leading to high regioselectivity under mild conditions, often with microwave irradiation to shorten reaction times.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction time or temperature.3. Poor quality of starting materials. | 1. Use fresh, anhydrous Lewis acid catalyst. Handle it under inert atmosphere (e.g., nitrogen or argon).2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.3. Purify starting materials (3-nitroanisole, acetyl chloride) before use. |
| Poor Regioselectivity (High percentage of byproducts) | 1. Reaction temperature is too high.2. Highly reactive Lewis acid (e.g., AlCl₃) is used in excess.3. Steric hindrance favoring the ortho- position under certain conditions. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to 5 °C) to favor the para-product.[3]2. Switch to a milder Lewis acid such as ZnCl₂ or FeCl₃.[1][2]3. Explore using a bulkier acylating agent if feasible, or employ shape-selective catalysts like zeolites.[2] |
| Product mixture is difficult to separate | The regioisomers have very similar polarities. | 1. Optimize the solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) with a shallow gradient can improve separation.2. Consider recrystallization from a suitable solvent system, which may selectively crystallize the desired isomer. |
| Evidence of Demethylation (e.g., phenolic byproducts) | The Lewis acid is too harsh, causing cleavage of the methyl ether. This is a known issue with AlCl₃.[1] | 1. Use a milder Lewis acid (ZnCl₂, FeCl₃).[1]2. Use a stoichiometric amount of the Lewis acid rather than a large excess.3. Consider alternative acylation methods that do not require strong Lewis acids, such as using a solid acid catalyst. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the HCl gas evolved). Maintain a dry, inert atmosphere using a nitrogen or argon balloon.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) dissolved in dry DCM to the AlCl₃ suspension via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.
-
Addition of 3-Nitroanisole: Add 3-nitroanisole (1.0 equivalent), dissolved in dry DCM, dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0 °C and 5 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C and monitor its progress by TLC. The reaction may take several hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (caution: CO₂ evolution), followed by a brine wash.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to separate the desired para-isomer from the ortho-byproduct.
Protocol 2: High-Regioselectivity Acylation using a Deep Eutectic Solvent[4]
-
Catalyst Preparation: Prepare the deep eutectic solvent (DES) by mixing choline chloride (1 equivalent) and zinc chloride (3 equivalents). Heat the mixture at 100 °C with stirring until a clear, colorless liquid is formed.
-
Reaction Mixture: In a microwave-safe vial, add 3-nitroanisole (1.0 equivalent), acetic anhydride (1.2 equivalents), and the prepared [CholineCl][ZnCl₂]₃ DES catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for a specified time (e.g., 5-15 minutes, optimization may be required).
-
Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the product by column chromatography as described in Protocol 1. The catalyst remains in the aqueous phase and can potentially be recycled.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of 3-nitroanisole.
References
- 1. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Technical Support Center: Purification of 1-(2-Methoxy-4-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(2-Methoxy-4-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthesis process, which typically involves Friedel-Crafts acylation of methoxybenzene followed by nitration. Potential impurities include:
-
Isomers: Regioisomers such as 1-(4-methoxy-2-nitrophenyl)ethanone and 1-(2-methoxy-5-nitrophenyl)ethanone can form during the nitration step due to the directing effects of the methoxy and acetyl groups.
-
Unreacted Starting Materials: Residual 2-methoxyacetophenone or other precursors may remain.
-
Byproducts of Friedel-Crafts Acylation: Polyacylated products or rearranged byproducts, although less common for acylation compared to alkylation, can sometimes be present.
-
Solvent Residues: Residual solvents from the reaction or initial workup may be trapped in the crude product.
Q2: What is the recommended starting point for the purification of this compound?
A2: For most common impurities, recrystallization is the most straightforward and often effective initial purification method. Ethanol is a frequently used solvent for similar compounds and can yield high purity.[1] If recrystallization fails to remove closely related isomers or other impurities with similar solubility, column chromatography is the recommended next step.
Q3: How can I assess the purity of my this compound?
A3: Thin-layer chromatography (TLC) is a quick and effective method to assess the purity of your sample. By comparing the crude material to the purified product against a reference standard (if available), you can determine the presence of impurities. The disappearance of impurity spots and the presence of a single, well-defined spot for your product indicate successful purification. Further characterization by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis can confirm the identity and purity of the final product.
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not dissolving in the hot recrystallization solvent.
A:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the compound fully dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound at elevated temperatures. You may need to select a different solvent or use a solvent mixture. Perform small-scale solubility tests with various solvents to find an appropriate one.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved, you can perform a hot filtration to remove the insoluble matter before allowing the solution to cool.
Q: No crystals are forming upon cooling.
A:
-
Solution is Too Dilute: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
Q: The yield of my recrystallized product is very low.
A:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Concentrate the mother liquor and cool it again to recover more product.
-
Premature Crystallization: The compound may have crystallized during a hot filtration step. Ensure your filtration apparatus is pre-heated.
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Consider using a different solvent or a solvent system where the solubility decreases significantly upon cooling.
Column Chromatography Issues
Q: My compounds are not separating on the column.
A:
-
Incorrect Mobile Phase: The eluent may be too polar, causing all compounds to move quickly with the solvent front, or not polar enough, resulting in all compounds remaining adsorbed to the stationary phase. Optimize the solvent system using TLC before running the column. A good mobile phase for column chromatography will give your desired compound an Rf value of approximately 0.2-0.4 on a TLC plate.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the stationary phase is packed uniformly.
-
Sample Overload: Loading too much crude material onto the column can lead to broad bands and poor separation. Use an appropriate amount of stationary phase for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of stationary phase to sample by weight).
Q: The compound is eluting too slowly or not at all.
A:
-
Mobile Phase is Not Polar Enough: Gradually increase the polarity of the eluent to encourage the compound to move down the column. This can be done by slowly increasing the percentage of the more polar solvent in your mobile phase mixture (gradient elution).
Quantitative Data Summary
| Parameter | Solvent System | Temperature | Observation |
| Recrystallization | Ethanol | Boiling | A common solvent for achieving >95% purity for similar compounds.[1] |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Room Temperature | A versatile system for separating aromatic ketones of varying polarity. |
| TLC Analysis | Hexane/Ethyl Acetate (e.g., 7:3) | Room Temperature | A starting point for developing a suitable solvent system for both TLC and column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while heating the flask on a hot plate until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Column Chromatography of this compound
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Add another thin layer of sand on top of the silica gel.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Load the Sample: Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
Elution: Begin eluting with the least polar solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the compounds from the column.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A workflow for the purification of this compound.
Caption: The target molecule and its potential impurities.
References
Technical Support Center: 1-(2-Methoxy-4-nitrophenyl)ethanone
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(2-Methoxy-4-nitrophenyl)ethanone?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For extended storage, refrigeration (2-8 °C) is advisable.[4]
Q2: Is this compound sensitive to light?
A2: Yes, compounds containing nitroaromatic groups are often light-sensitive.[5][6] Exposure to light, particularly UV light, can lead to photodegradation, potentially causing discoloration and the formation of impurities. It is crucial to store the compound in an amber or opaque container and to minimize light exposure during handling.[5][6][7]
Q3: What are the potential signs of degradation of this compound?
A3: Degradation of the compound may be indicated by a change in its physical appearance, such as a color change from its typical pale yellow or cream color to a darker shade.[2] The presence of new, unidentifiable peaks in analytical tests like HPLC or NMR spectroscopy would also suggest degradation.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on its structure, this compound is expected to be soluble in common organic solvents such as acetone, acetonitrile, dichloromethane, and ethyl acetate. Its solubility in water is expected to be low.[8] When preparing solutions for experiments, it is advisable to prepare them fresh and protect them from light.
Troubleshooting Guides
Issue 1: The solid compound has changed color (e.g., darkened) upon storage.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Light Exposure | Analyze a small sample by HPLC or TLC to check for the presence of impurities. | Store the compound in an amber vial or a container wrapped in aluminum foil in a dark place.[4][5] |
| Heat Exposure | If stored at elevated temperatures, move the compound to a refrigerated and temperature-controlled environment. | Always store the compound in a cool environment, preferably refrigerated (2-8 °C).[4] |
| Oxidation | If the container was not properly sealed, atmospheric oxygen might have caused degradation. | Ensure the container is tightly sealed. For highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).[7] |
Issue 2: Inconsistent results in experiments using this compound.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Compound Degradation | Re-evaluate the purity of the compound using a suitable analytical method (e.g., NMR, LC-MS). | Use a freshly opened container or a sample that has been stored under the recommended conditions. |
| Solution Instability | Prepare solutions of the compound fresh before each experiment. | If solutions need to be stored, even for a short period, keep them refrigerated and protected from light. |
| Reaction with Solvent | Ensure the chosen solvent is inert and does not react with the compound under the experimental conditions. | Review the literature for solvent compatibility with nitroaromatic ketones. |
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation.[4] |
| Light | Protect from light (Amber vial/darkness) | To prevent photodegradation.[5][6] |
| Atmosphere | Tightly sealed container; consider inert gas for long-term storage | To prevent oxidation and moisture absorption.[7] |
| pH | Avoid strongly acidic or basic conditions | Nitro and ketone groups can be susceptible to hydrolysis under extreme pH.[9] |
Experimental Protocols
Protocol: General Assessment of Compound Stability in Solution
This protocol provides a general method to assess the stability of this compound in a specific solvent over time.
-
Solution Preparation:
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Accurately weigh a known amount of this compound.
-
Dissolve the compound in the desired solvent to a known concentration (e.g., 1 mg/mL).
-
Divide the solution into multiple amber vials, sealing each tightly.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., room temperature in light, room temperature in dark, refrigerated in dark).
-
-
Time-Point Analysis:
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At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition.
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Analyze the sample using a suitable analytical technique, such as reverse-phase HPLC with a UV detector.
-
-
Data Analysis:
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Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
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Observe the appearance of any new peaks, which would indicate degradation products.
-
-
-
Determine the optimal storage conditions for the compound in the tested solvent based on the stability data.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. How To [chem.rochester.edu]
- 5. camlab.co.uk [camlab.co.uk]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - What determines the reduction of nitro groups to ketones over amines, or vice versa - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone
Welcome to the technical support center for the chemical reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during this specific synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reduction process.
Q1: My reaction is incomplete, and I have a significant amount of starting material remaining. What should I do?
A1: An incomplete reaction can be due to several factors related to the catalyst, reagents, or reaction conditions.
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Catalyst Activity: For catalytic hydrogenations (e.g., using Pd/C), the catalyst may be inactive. Ensure you are using a fresh batch of catalyst. The catalyst from a previously opened bottle might have been deactivated by air or moisture.
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Insufficient Reagent: For metal/acid or metal salt reductions (e.g., SnCl2, Fe/HCl), ensure you are using a sufficient molar excess of the reducing agent. Stoichiometric or near-stoichiometric amounts may not be enough to drive the reaction to completion.
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Reaction Time & Temperature: The reaction may require a longer duration or higher temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A modest increase in temperature can sometimes significantly increase the reaction rate.
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Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react. Try a different solvent system or increase the solvent volume.
Q2: I am observing the formation of multiple products. How can I improve the selectivity for the desired 1-(4-amino-2-methoxyphenyl)ethanone?
A2: The key challenge in this reduction is chemoselectivity between the nitro group and the ketone. The formation of multiple products indicates a lack of selectivity.
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Over-reduction of Ketone: Strong reducing agents or harsh conditions can reduce the ketone to a secondary alcohol (1-(4-amino-2-methoxyphenyl)ethanol) or even fully deoxygenate it to an ethyl group (4-ethyl-3-methoxyaniline).[1]
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Solution: Use a milder, more chemoselective reducing agent. Catalytic hydrogenation with palladium on carbon (Pd/C) is often selective for the nitro group.[2][3] Metal chlorides like Tin(II) chloride (SnCl2) are also known for their mildness and selectivity towards nitro groups in the presence of other reducible functionalities.[2]
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Formation of Azo/Azoxy Compounds: Incomplete reduction of the nitro group can lead to condensation reactions, forming dimeric impurities like azo or azoxy compounds.[3][4] This can occur when using certain metal hydrides with aromatic nitro compounds.[2]
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Solution: Ensure sufficient reducing agent and adequate reaction time to drive the reaction past these intermediate stages to the desired amine. Acidic conditions, such as those in Sn/HCl or Fe/HCl reductions, generally favor the formation of the amine.[5]
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Q3: The reduction of the nitro group is successful, but the ketone is also being reduced. How do I preserve the ketone functional group?
A3: This is a common chemoselectivity problem. The choice of reducing agent is critical.
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Avoid Harsh Reagents: Do not use powerful reducing agents like Lithium Aluminum Hydride (LiAlH4), which will readily reduce both the nitro group and the ketone.[2] Standard Sodium Borohydride (NaBH4) typically reduces ketones but not isolated nitro groups, so it is unsuitable for the primary goal.[5][6]
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Recommended Reagents for Nitro-Selective Reduction:
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Catalytic Hydrogenation (H2, Pd/C): This is a very common and effective method for selectively reducing aromatic nitro groups.[2][3]
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Tin(II) Chloride (SnCl2): A classic and mild method for reducing nitroarenes without affecting carbonyls.[2]
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Iron or Zinc in Acid (Fe/HCl, Zn/AcOH): These methods are generally selective for the nitro group.[2]
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Q4: After the reaction, I am having difficulty purifying the product. What are the best practices?
A4: Purification can be challenging due to the properties of the product and potential impurities.
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Removal of Metal Salts: If you used a metal-based reducing agent (Sn, Fe, Zn), the resulting metal salts must be removed. After the reaction, basify the solution (e.g., with NaHCO3 or NaOH) to precipitate the metal hydroxides, which can then be removed by filtration (e.g., through a pad of Celite). The product can then be extracted from the filtrate with an organic solvent.
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Chromatography: Column chromatography is often the most effective method for separating the desired product from starting material and organic byproducts. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.
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Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for the selective reduction of the nitro group in this compound?
A1: Several methods are known to be effective. The choice often depends on available equipment, scale, and tolerance for specific reagents. The table below summarizes common conditions.
| Method | Reducing Agent(s) | Typical Solvent | Temperature | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂ gas (1 atm to high pressure), 5-10% Pd/C | Ethanol, Methanol, Ethyl Acetate | Room Temp. | Advantages: Clean reaction, high yield, easy workup (filtration).Disadvantages: Requires specialized hydrogenation equipment, potential for catalyst poisoning, safety concerns with H₂ gas.[7] |
| Metal Chloride Reduction | Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Reflux | Advantages: High chemoselectivity, mild conditions, standard lab glassware.Disadvantages: Workup can be tedious due to tin salt removal. |
| Metal/Acid Reduction | Iron powder (Fe), Hydrochloric Acid (HCl) | Ethanol/Water, Acetic Acid | Reflux | Advantages: Inexpensive reagents, reliable.Disadvantages: Strongly acidic, workup requires neutralization and filtration of iron sludge. |
| Transfer Hydrogenation | Hydrazine (N₂H₄), Pd/C | Ethanol | Room Temp. to Reflux | Advantages: Avoids the use of H₂ gas.Disadvantages: Hydrazine is highly toxic. |
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method.
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TLC System: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
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Visualization: The starting material, being a nitro-aromatic compound, is often yellow and UV-active. The product, an aniline derivative, will have a different retention factor (Rf) and may appear as a different color spot under UV light. Staining with potassium permanganate or ninhydrin can also help visualize the product.
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Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish, and the spot for the product will intensify.
Q3: Can I reduce the ketone group selectively, leaving the nitro group intact?
A3: Yes, this is possible. The standard reagent for this transformation is Sodium Borohydride (NaBH4). In a protic solvent like methanol or ethanol, NaBH4 will selectively reduce the ketone to a secondary alcohol, 1-(2-Methoxy-4-nitrophenyl)ethanol, without affecting the nitro group under typical conditions.[5][6]
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Catalytic Hydrogenation
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Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of starting material).
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol % Pd).
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Hydrogenation: Seal the flask, purge it with nitrogen, and then introduce hydrogen gas (H₂). This can be done using a hydrogen-filled balloon (for atmospheric pressure) or in a dedicated hydrogenation apparatus for higher pressures.
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Reaction: Stir the mixture vigorously at room temperature.
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Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Workup: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-amino-2-methoxyphenyl)ethanone. Purify as needed by column chromatography or recrystallization.
Protocol 2: Selective Nitro Reduction using Tin(II) Chloride
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Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
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Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the solution.
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Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir.
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Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours.
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Workup: After completion, cool the reaction to room temperature and concentrate it under reduced pressure. Dilute the residue with ethyl acetate.
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Neutralization & Filtration: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) and gas evolution ceases. The tin salts will precipitate. Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.
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Isolation: Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: General experimental workflow for a chemical reduction.
Caption: Decision tree for selecting the appropriate reducing agent.
Caption: Potential reaction pathways and common side products.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address challenges encountered during scale-up and routine synthesis.
Experimental Protocol: Friedel-Crafts Acylation of 3-Nitroanisole
This protocol details the synthesis of this compound via the Friedel-Crafts acylation of 3-nitroanisole. The methoxy group of the starting material is an ortho, para-director, while the nitro group is a meta-director; this substitution pattern favors the formation of the desired 2,4-disubstituted product.[1]
Materials and Equipment:
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Three-necked round-bottom flask
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Reflux condenser
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Addition funnel
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Magnetic stirrer and stir bar
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Ice bath
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Heating mantle
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Gas trap (e.g., with calcium chloride or leading to a scrubber)
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Standard laboratory glassware
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Rotary evaporator
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Recrystallization apparatus
Reagents:
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3-Nitroanisole
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
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Ice
Procedure:
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Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel.[2] All glassware must be thoroughly dried to prevent moisture from reacting with the aluminum chloride.[2]
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Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane in the reaction flask. Stir the suspension and cool the flask in an ice bath.
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Acylating Agent Preparation: In a separate dry flask, dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
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Formation of Acylium Ion: Slowly add the acetyl chloride solution to the stirred aluminum chloride suspension via the addition funnel. Maintain the temperature of the ice bath during this addition.
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Substrate Addition: Dissolve 3-nitroanisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture through the addition funnel over 30-60 minutes, keeping the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
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Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
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Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of 3-nitroanisole?
A1: The methoxy group is an activating ortho-, para-directing group, while the nitro group is a deactivating meta-directing group. The incoming acetyl group is therefore directed to the position that is ortho to the methoxy group and meta to the nitro group, which is the 4-position, leading to the desired product, this compound.[1]
Q2: Why is it crucial to use anhydrous conditions for this reaction?
A2: Anhydrous conditions are essential because the Lewis acid catalyst, aluminum chloride (AlCl₃), reacts vigorously with water.[2] This reaction would deactivate the catalyst and generate hydrochloric acid, which can interfere with the reaction.
Q3: Can I use a different Lewis acid catalyst?
A3: While aluminum chloride is commonly used, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also catalyze Friedel-Crafts acylations.[3] However, their reactivity may differ, and the reaction conditions would need to be re-optimized.
Q4: What is the purpose of the acidic workup with ice and HCl?
A4: The acidic workup is necessary to decompose the aluminum chloride complex formed with the ketone product.[2] This liberates the free ketone and allows for its extraction into the organic phase.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3-nitroanisole) and the product should be visible. The reaction is complete when the starting material spot is no longer observed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (due to moisture). | Ensure all glassware is oven-dried and use fresh, anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating may be required, but this should be done cautiously to avoid side reactions. | |
| Deactivated starting material. | The nitro group is strongly deactivating. Ensure that a sufficient excess of the catalyst and acylating agent is used. | |
| Formation of Multiple Products (Isomers) | Incorrect reaction temperature. | Maintain a low temperature during the addition of the substrate to control the regioselectivity. |
| Isomerization of the starting material or product. | While less common in acylation than alkylation, ensure the reaction conditions are not too harsh. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. |
| Incorrect recrystallization solvent. | If ethanol does not induce crystallization, try a solvent system such as ethanol/water or hexane/ethyl acetate.[4] | |
| Dark-colored Product | Formation of polymeric side products. | Ensure the reaction temperature is well-controlled. The use of decolorizing carbon during recrystallization may help to remove some colored impurities. |
| Difficulty in Separating Layers During Workup | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Quantitative Data Summary
The following tables provide illustrative data for the synthesis of this compound. These are example values and may vary depending on the specific experimental conditions and scale.
Table 1: Example Reaction Conditions and Yields
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 3-Nitroanisole | 3-Nitroanisole | 3-Nitroanisole |
| Catalyst | AlCl₃ | FeCl₃ | ZnCl₂ |
| Acylating Agent | Acetyl Chloride | Acetyl Chloride | Acetic Anhydride |
| Solvent | Dichloromethane | Dichloromethane | Nitrobenzene |
| Temperature | 0 °C to RT | 0 °C to RT | 25 °C |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Yield (Illustrative) | 75% | 60% | 45% |
| Purity (after recrystallization) | >98% | >97% | >95% |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 98-102 °C (typical) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, 1H), 7.80 (dd, 1H), 7.60 (d, 1H), 4.00 (s, 3H), 2.65 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 198.0, 155.0, 145.0, 130.0, 128.0, 120.0, 115.0, 56.0, 28.0 |
| IR (KBr, cm⁻¹) | 1680 (C=O), 1520 (NO₂, asym), 1350 (NO₂, sym), 1250 (C-O) |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
Optimizing catalyst loading for 1-(2-Methoxy-4-nitrophenyl)ethanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone. Our aim is to address common challenges encountered during experimentation, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound typically involves a two-step process: the Friedel-Crafts acylation of an appropriate aromatic precursor followed by nitration, or vice-versa.[1] A common strategy is the Friedel-Crafts acylation of 3-nitroanisole. The order of these steps is crucial for achieving the desired isomer.
Q2: Which catalyst is typically used for the Friedel-Crafts acylation step?
A2: Lewis acids are the standard catalysts for Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a frequently used and effective catalyst for this reaction.[2][3][4] Other Lewis acids such as ferric chloride (FeCl₃) can also be employed.[3][4]
Q3: Why is optimizing catalyst loading important in this synthesis?
A3: Optimizing catalyst loading is critical for several reasons. Insufficient catalyst can lead to a slow or incomplete reaction, resulting in low yield. Conversely, an excessive amount of catalyst can lead to unwanted side reactions, purification difficulties, and increased costs.[5] In Friedel-Crafts acylation, the catalyst can form complexes with the ketone product, often necessitating stoichiometric amounts.[2][6] Therefore, finding the optimal balance is key to maximizing yield and purity while maintaining efficiency.
Q4: Can I use less than a stoichiometric amount of AlCl₃ in the Friedel-Crafts acylation?
A4: While Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product forms a complex with it, it is possible to optimize the reaction to use a slight excess or, in some cases with highly reactive substrates, a catalytic amount.[6] However, for most standard procedures, starting with at least one equivalent is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Insufficient Catalyst: The amount of Lewis acid may be too low to effectively promote the reaction. 2. Deactivated Substrate: The starting aromatic compound may have strongly deactivating groups that inhibit the Friedel-Crafts reaction.[2][7] 3. Poor Quality Reagents: Moisture in the solvent or on the glassware can deactivate the Lewis acid catalyst. | 1. Increase Catalyst Loading: Incrementally increase the molar ratio of the Lewis acid catalyst to the limiting reagent (see Table 1 for an example optimization). 2. Verify Substrate Reactivity: Ensure the starting material is suitable for Friedel-Crafts acylation. Strongly deactivated rings (e.g., with multiple nitro groups) may not react.[2] 3. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dried glassware. Handle the Lewis acid in a glovebox or under an inert atmosphere. |
| Formation of Multiple Products/Isomers | 1. Incorrect Reaction Temperature: Temperature can influence the regioselectivity of the nitration step. 2. Sub-optimal Catalyst: The choice of catalyst can affect the selectivity of the acylation. | 1. Control Reaction Temperature: Carefully control the temperature during the nitration step, often performing the reaction at low temperatures (e.g., 0-5 °C). 2. Screen Catalysts: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ could offer different selectivity and are worth exploring.[4] |
| Product is Difficult to Purify | 1. Excess Catalyst: Residual Lewis acid can form stable complexes with the product, making extraction and purification challenging.[6] 2. Side Reactions: Unoptimized conditions can lead to byproducts with similar properties to the desired product. | 1. Quenching and Work-up: Ensure the reaction is properly quenched (e.g., with ice-water) to decompose the catalyst-product complex. Acidic work-up may be necessary.[1] 2. Optimize Reaction Conditions: Re-evaluate catalyst loading, temperature, and reaction time to minimize byproduct formation. |
| Reaction is Too Slow | 1. Low Catalyst Concentration: The rate of reaction is often dependent on the catalyst concentration.[5] 2. Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. | 1. Increase Catalyst Loading: A higher concentration of the catalyst provides more active sites for the reaction to occur, thus increasing the rate.[5] 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
Data Presentation
Table 1: Illustrative Example of Catalyst Loading Optimization for Friedel-Crafts Acylation of 3-Nitroanisole
| Entry | Molar Ratio (AlCl₃:Substrate) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | 0.8 : 1 | 6 | 45 | 35 |
| 2 | 1.0 : 1 | 4 | 85 | 78 |
| 3 | 1.2 : 1 | 3 | 98 | 92 |
| 4 | 1.5 : 1 | 3 | 99 | 91 (with minor byproducts) |
| 5 | 2.0 : 1 | 3 | 99 | 85 (increased byproducts) |
Note: The data presented in this table is for illustrative purposes to demonstrate the impact of catalyst loading and is not derived from a specific experimental publication on this exact synthesis.
Experimental Protocols
Protocol 1: General Synthesis of this compound via Friedel-Crafts Acylation
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride to the cooled suspension with vigorous stirring.
-
Substrate Addition: After the formation of the acylium ion complex, add 3-nitroanisole dropwise via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice with stirring to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Catalyst Loading Optimization Study
-
Setup: Prepare a parallel set of reactions in small-scale reaction vessels, each with a magnetic stirrer and under an inert atmosphere.
-
Reagent Preparation: Prepare stock solutions of the substrate (3-nitroanisole) and the acylating agent (acetyl chloride) in a dry, inert solvent.
-
Catalyst Variation: To each reaction vessel, add a pre-weighed, varying amount of the Lewis acid catalyst (e.g., AlCl₃) corresponding to different molar ratios relative to the substrate (e.g., 0.8, 1.0, 1.2, 1.5, 2.0 equivalents).
-
Reaction Initiation: Add the solvent, followed by the acylating agent, and then the substrate stock solution to each vessel while maintaining a constant temperature.
-
Monitoring: Monitor each reaction at set time intervals by taking small aliquots for analysis by a suitable technique (e.g., GC-MS or HPLC) to determine the conversion and yield.
-
Analysis: After a fixed reaction time, quench all reactions simultaneously. Work up each reaction identically.
-
Data Compilation: Analyze the final product from each reaction to determine the yield and purity. Compile the data in a table to identify the optimal catalyst loading (as illustrated in Table 1).
Visualizations
References
- 1. This compound | 90564-14-0 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Interpreting unexpected NMR peaks in 1-(2-Methoxy-4-nitrophenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of unexpected Nuclear Magnetic Resonance (NMR) peaks observed during the analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The expected NMR chemical shifts for this compound in a standard solvent like CDCl3 are summarized below. These values serve as a baseline for identifying unexpected signals in your spectrum.
1H NMR Data (400 MHz, CDCl3)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-6 | ~7.90 | d | ~8.5 Hz |
| H-5 | ~7.80 | dd | ~8.5, 2.5 Hz |
| H-3 | ~7.65 | d | ~2.5 Hz |
| OCH3 | ~4.00 | s | - |
| COCH3 | ~2.65 | s | - |
13C NMR Data (100 MHz, CDCl3)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | ~195 |
| C-2 | ~158 |
| C-4 | ~149 |
| C-1 | ~132 |
| C-6 | ~130 |
| C-5 | ~118 |
| C-3 | ~108 |
| OCH3 | ~56 |
| COCH3 | ~26 |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument calibration.
Q2: I am observing extra peaks in my NMR spectrum. What are the likely causes?
A2: Extra peaks in the NMR spectrum of this compound typically arise from synthetic impurities, residual solvents, or sample degradation. A logical approach to identifying these unexpected signals is outlined in the workflow below.
Caption: Troubleshooting workflow for identifying unexpected NMR peaks.
Troubleshooting Guide: Common Impurities
The synthesis of this compound typically involves the nitration of 1-(2-methoxyphenyl)ethanone. This reaction can lead to several common impurities.
Table 1: Potential Synthetic Impurities and Their 1H NMR Signatures (in CDCl3)
| Compound | Key 1H NMR Signals (ppm) | Notes |
| Starting Material: 1-(2-methoxyphenyl)ethanone | ~7.7 (dd, 1H), ~7.4 (td, 1H), ~7.0 (t, 1H), ~6.9 (d, 1H), ~3.9 (s, 3H), ~2.6 (s, 3H) | The aromatic region shows a more complex pattern than the product due to different coupling. |
| Regioisomer: 1-(2-Methoxy-5-nitrophenyl)ethanone | ~8.4 (d, 1H), ~8.2 (dd, 1H), ~7.1 (d, 1H), ~3.9 (s, 3H), ~2.6 (s, 3H) | The downfield shift of the aromatic protons is characteristic of the nitro group's position. |
| Residual Solvents: Dichloromethane (CH2Cl2) | ~5.30 (s) | Common reaction or extraction solvent. |
| Ethyl Acetate (EtOAc) | ~4.12 (q), ~2.05 (s), ~1.26 (t) | Common extraction or chromatography solvent. |
| Water (H2O) | ~1.56 (broad s) | Varies significantly with solvent and temperature. |
Q3: The aromatic signals in my spectrum are shifted or show unexpected splitting. What could be the cause?
A3: Shifts in the aromatic region or altered splitting patterns can be due to several factors:
-
Solvent Effects: Different deuterated solvents can induce shifts in proton resonances. For example, aromatic protons may appear at slightly different chemical shifts in DMSO-d6 compared to CDCl3. Always reference your spectrum against data acquired in the same solvent.
-
Concentration Effects: At high concentrations, intermolecular interactions can cause peak broadening or shifting. If you suspect this, diluting the sample and re-acquiring the spectrum may resolve the issue.
-
Presence of Isomers: As shown in Table 1, regioisomers of the target compound have distinct patterns in the aromatic region. The presence of these isomers as impurities is a common cause of "extra" aromatic signals. The relationship between the product and its common impurities is visualized below.
Caption: Synthetic origin of common impurities.
Q4: How can I definitively identify an unknown peak in my spectrum?
A4: If the troubleshooting guide does not resolve the identity of an unknown peak, more advanced techniques may be necessary. A common and straightforward method is "spiking" the sample.
Experimental Protocol: Sample Spiking for Impurity Identification
Objective: To confirm the identity of a suspected impurity by adding a small amount of a pure standard of that substance to the NMR sample.
Methodology:
-
Initial Spectrum Acquisition: Dissolve approximately 10-20 mg of your this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in an NMR tube. Acquire a standard 1H NMR spectrum.
-
Identify Target Peak: Note the chemical shift, multiplicity, and integration of the unexpected peak you wish to identify.
-
Prepare Standard: Obtain a pure sample of the suspected impurity (e.g., 1-(2-methoxyphenyl)ethanone).
-
Spiking: Add a very small amount (e.g., <1 mg) of the pure standard directly to the NMR tube containing your sample.
-
Re-acquire Spectrum: Gently mix the contents of the NMR tube and re-acquire the 1H NMR spectrum using the same parameters as the initial acquisition.
-
Analyze Results:
-
Confirmation: If the intensity of the unexpected peak increases relative to the peaks of your target compound, you have confirmed the identity of the impurity.
-
No Match: If a new set of peaks appears while the original unknown peak remains unchanged, the spiked compound is not the impurity.
-
Further Steps: If spiking is inconclusive, consider advanced 2D NMR experiments such as COSY (to identify proton-proton couplings) or HSQC/HMBC (to identify proton-carbon correlations) to help elucidate the structure of the unknown component. Mass spectrometry can also be used to determine the molecular weight of the impurity.
Technical Support Center: Troubleshooting Low Conversion Rates in 1-(2-Methoxy-4-nitrophenyl)ethanone Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize this compound via the nitration of 2-Methoxyacetophenone and am observing a low yield. What are the potential causes?
A1: Low yields in the nitration of 2-methoxyacetophenone can stem from several factors. The most common issues are related to reaction conditions and reagent quality.
-
Inadequate Temperature Control: Nitration is an exothermic reaction. If the temperature is too high, it can lead to the formation of polysubstituted byproducts and degradation of the starting material. The reaction should typically be carried out at low temperatures (e.g., 0-5 °C).
-
Improper Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid, as well as the ratio of the nitrating mixture to the substrate, is critical. An excess of the nitrating agent can lead to over-nitration, while an insufficient amount will result in incomplete conversion.
-
Poor Reagent Quality: The use of old or improperly stored nitric acid or sulfuric acid can affect the reaction outcome. Fuming nitric acid and concentrated sulfuric acid are recommended for optimal results.
-
Reaction Time: Both insufficient and excessive reaction times can lead to lower yields. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal stopping point.
Q2: My synthesis involves the Friedel-Crafts acylation of 3-Nitroanisole, and the conversion to this compound is poor. What should I investigate?
A2: The Friedel-Crafts acylation of a deactivated ring like 3-nitroanisole is inherently challenging and can result in low yields for several reasons.[1]
-
Deactivation of the Aromatic Ring: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution, such as Friedel-Crafts acylation.[1][2] This is a primary reason for low reactivity.
-
Lewis Acid Catalyst Issues:
-
Stoichiometry: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required because it complexes with the ketone product, rendering it inactive.[3][4]
-
Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water will deactivate the catalyst, leading to a significant drop in conversion. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
-
-
Formation of Multiple Products: The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. This can lead to the formation of multiple isomers, complicating the purification and reducing the yield of the desired product.
-
Carbocation Rearrangement: While less common in acylations compared to alkylations, rearrangement of the acylium ion can sometimes occur, leading to unexpected products.
Q3: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities or side products. What are these likely to be?
A3: The nature of the side products depends on the synthetic route.
-
For Nitration of 2-Methoxyacetophenone:
-
Isomers: Besides the desired 4-nitro product, you may have other positional isomers, such as 1-(2-methoxy-6-nitrophenyl)ethanone, although the directing effects of the methoxy group favor the 4-position.
-
Polynitrated Products: If the reaction conditions are too harsh (high temperature, excess nitrating agent), dinitrated products can form.
-
-
For Friedel-Crafts Acylation of 3-Nitroanisole:
-
Isomers: Due to the competing directing effects of the methoxy and nitro groups, you may form other acylated isomers.
-
Polysubstitution: Although the acylated product is deactivated, under forcing conditions, a second acylation might occur.[4]
-
Q4: How can I improve the conversion rate for my reaction?
A4: To improve the conversion rate, consider the following optimizations for each respective method:
-
For Nitration of 2-Methoxyacetophenone:
-
Optimize Temperature: Carefully maintain the reaction temperature between 0-5 °C using an ice-salt bath.
-
Adjust Reagent Ratios: Systematically vary the molar ratio of nitric acid to the substrate to find the optimal balance between conversion and side product formation.[5][6]
-
Slow Addition: Add the nitrating mixture dropwise to the solution of 2-methoxyacetophenone to maintain better temperature control and minimize localized high concentrations of reagents.
-
-
For Friedel-Crafts Acylation of 3-Nitroanisole:
-
Use a More Potent Catalyst System: Consider using a more reactive Lewis acid or a combination of catalysts.
-
Increase Reaction Time and/or Temperature: Due to the deactivated substrate, longer reaction times or higher temperatures may be necessary. However, this must be balanced against the risk of side product formation.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents and solvents to prevent catalyst deactivation.
-
Data Presentation: Reaction Parameter Comparison
Table 1: Troubleshooting Guide for Low Conversion Rates
| Symptom | Potential Cause | Synthetic Route | Suggested Action |
| Low to no product formation | Inactive catalyst | Friedel-Crafts Acylation | Ensure anhydrous conditions; use fresh, high-quality Lewis acid. |
| Low to no product formation | Deactivated substrate | Friedel-Crafts Acylation | Increase reaction time and/or temperature; consider a more reactive catalyst. |
| Low yield with starting material remaining | Insufficient nitrating agent or reaction time | Nitration | Increase the amount of nitrating agent or prolong the reaction time; monitor with TLC. |
| Presence of multiple products (TLC) | Formation of isomers/polysubstitution | Both | Optimize reaction temperature and stoichiometry; improve purification method. |
| Reaction turns dark/tar-like | Decomposition/Side reactions | Both | Lower the reaction temperature; ensure slow, controlled addition of reagents. |
Experimental Protocols
Key Experiment 1: Nitration of 2-Methoxyacetophenone
-
Preparation: Cool a stirring solution of 2-methoxyacetophenone in concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the solution of 2-methoxyacetophenone, ensuring the temperature does not rise above 5 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and water.
-
Isolation: Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol).
Key Experiment 2: Friedel-Crafts Acylation of 3-Nitroanisole
-
Setup: Assemble a flame-dried reaction flask equipped with a dropping funnel and a calcium chloride drying tube.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Acylium Ion Formation: Add acetyl chloride to the aluminum chloride suspension and stir.
-
Reaction: Add a solution of 3-nitroanisole in the same anhydrous solvent dropwise to the stirring mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Follow the reaction's progress using TLC.
-
Work-up: After the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Nitration reaction pathway for synthesizing this compound.
Caption: Friedel-Crafts acylation pathway for synthesizing this compound.
Caption: A logical workflow for troubleshooting low conversion rates.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 1-(2-Methoxy-4-nitrophenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis. We will explore two principal methods: the nitration of 2-methoxyacetophenone and the Friedel-Crafts acylation of 3-nitroanisole. This document outlines the experimental protocols, presents comparative data, and discusses the advantages and disadvantages of each approach to aid in methodology selection.
Introduction
This compound, also known as 2-methoxy-4-nitroacetophenone, is a valuable building block in the synthesis of various biologically active molecules. The strategic placement of the methoxy, nitro, and acetyl groups on the aromatic ring makes it a versatile precursor for further chemical transformations. The selection of an optimal synthetic route is crucial for efficiency, yield, and scalability in a research and development setting.
Synthesis Methods: A Comparative Overview
The two most common strategies for the synthesis of this compound are:
-
Method A: Nitration of 2-Methoxyacetophenone. This method involves the electrophilic aromatic substitution of 2-methoxyacetophenone with a nitrating agent.
-
Method B: Friedel-Crafts Acylation of 3-Nitroanisole. This approach entails the acylation of 3-nitroanisole with an acetylating agent in the presence of a Lewis acid catalyst.
The choice between these methods depends on factors such as the availability of starting materials, desired regioselectivity, and reaction conditions.
Data Presentation
The following tables summarize the key parameters for the two synthesis methods. It is important to note that while specific yields for the target molecule are not widely reported in the literature, the data presented here is based on analogous reactions and established principles of organic chemistry.
Table 1: Comparison of Synthesis Methods
| Parameter | Method A: Nitration of 2-Methoxyacetophenone | Method B: Friedel-Crafts Acylation of 3-Nitroanisole |
| Starting Material | 2-Methoxyacetophenone | 3-Nitroanisole |
| Key Reagents | Nitric acid, Sulfuric acid | Acetyl chloride, Aluminum chloride |
| Reaction Type | Electrophilic Aromatic Substitution (Nitration) | Electrophilic Aromatic Substitution (Acylation) |
| Anticipated Yield | Moderate to High | Moderate |
| Key Advantages | Potentially higher regioselectivity due to directing groups. | Utilizes a common and powerful C-C bond-forming reaction. |
| Key Disadvantages | Risk of over-nitration or side reactions. | The nitro group is strongly deactivating, potentially requiring harsh reaction conditions. Stoichiometric amounts of Lewis acid are often needed.[1] |
Table 2: Spectroscopic Data of Key Compounds
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| This compound | 2.65 (s, 3H), 3.95 (s, 3H), 7.60 (d, 1H), 7.75 (dd, 1H), 7.90 (d, 1H) | 26.5, 56.0, 115.0, 120.0, 128.0, 130.0, 140.0, 155.0, 197.0 | ~1680 (C=O), ~1520, ~1350 (NO2), ~1250 (C-O) |
| 2-Methoxyacetophenone | 2.61 (s, 3H), 3.89 (s, 3H), 6.90-7.00 (m, 2H), 7.40-7.50 (m, 1H), 7.70-7.80 (m, 1H) | 31.6, 55.4, 111.4, 120.5, 128.6, 130.2, 133.5, 158.8, 200.1 | ~1670 (C=O), ~1240 (C-O) |
| 3-Nitroanisole | 3.90 (s, 3H), 7.20 (dd, 1H), 7.45 (t, 1H), 7.70 (d, 1H), 7.95 (t, 1H) | 55.8, 109.5, 115.0, 121.5, 130.0, 149.0, 159.5 | ~1525, ~1345 (NO2), ~1260 (C-O) |
Note: The spectroscopic data for this compound are predicted based on analogous compounds and general principles of spectroscopy. The data for the starting materials are from publicly available spectral databases.
Experimental Protocols
Method A: Nitration of 2-Methoxyacetophenone
This protocol is adapted from a similar nitration of a dimethoxyacetophenone derivative.[2]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) to 0-5 °C in an ice bath.
-
Slowly add 2-methoxyacetophenone (5.0 g, 33.3 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (2.5 mL, 59.5 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 2-methoxyacetophenone over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford this compound.
Method B: Friedel-Crafts Acylation of 3-Nitroanisole
This protocol is based on a general procedure for the Friedel-Crafts acylation of anisole.[3] Due to the deactivating effect of the nitro group, longer reaction times or higher temperatures may be required.
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (5.3 g, 40 mmol) and dry dichloromethane (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.8 mL, 40 mmol) to the stirred suspension.
-
After the addition is complete, add a solution of 3-nitroanisole (5.0 g, 32.6 mmol) in dry dichloromethane (10 mL) dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Reaction Pathways and Logic
The regiochemical outcomes of both synthetic routes are governed by the directing effects of the substituents on the aromatic ring.
Method A: Nitration of 2-Methoxyacetophenone
In this electrophilic aromatic substitution reaction, the starting material, 2-methoxyacetophenone, has two substituents: a methoxy group (-OCH3) and an acetyl group (-COCH3). The methoxy group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The incoming electrophile, the nitronium ion (NO2+), will be directed to the positions most activated by the methoxy group and not strongly deactivated by the acetyl group. The para-position to the methoxy group is the most likely site of nitration due to less steric hindrance compared to the ortho-position.
Caption: Nitration of 2-Methoxyacetophenone Pathway.
Method B: Friedel-Crafts Acylation of 3-Nitroanisole
In this case, the starting material is 3-nitroanisole, which contains a methoxy group (-OCH3) and a nitro group (-NO2). The methoxy group is an ortho-, para-director, while the nitro group is a strong deactivating meta-director. The incoming electrophile, the acylium ion (CH3CO+), will preferentially add to the positions activated by the methoxy group. The positions ortho and para to the methoxy group are C2, C4, and C6. The nitro group at C3 deactivates the adjacent C2 and C4 positions. Therefore, acylation is most likely to occur at the C6 position (ortho to the methoxy group and meta to the nitro group), which is sterically accessible and electronically favorable.
Caption: Friedel-Crafts Acylation of 3-Nitroanisole Pathway.
Conclusion
Both the nitration of 2-methoxyacetophenone and the Friedel-Crafts acylation of 3-nitroanisole represent viable synthetic routes to this compound.
-
Method A (Nitration) is likely to be the more straightforward approach, given the strong directing effect of the methoxy group leading to potentially higher regioselectivity and yield. However, careful control of reaction conditions is necessary to avoid side products.
-
Method B (Friedel-Crafts Acylation) is a classic and powerful method for forming the carbon-carbon bond of the acetyl group. The primary challenge is the deactivating nature of the nitro group on the starting material, which may necessitate more forcing conditions and could lead to lower yields.
The ultimate choice of method will depend on the specific requirements of the synthesis, including the availability and cost of starting materials, desired scale, and the purification capabilities at hand. For laboratory-scale synthesis where regioselectivity is a primary concern, the nitration of 2-methoxyacetophenone may be the preferred route. For larger-scale production, a thorough optimization of the Friedel-Crafts acylation of the more readily available 3-nitroanisole might be economically advantageous.
References
A Comparative Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone and Other Nitrated Acetophenones in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nitrated acetophenones are a critical class of intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The strategic placement of nitro and acetyl groups on the aromatic ring, often in conjunction with other substituents like methoxy groups, provides a versatile scaffold for further chemical transformations. This guide offers an objective comparison of 1-(2-Methoxy-4-nitrophenyl)ethanone with other common nitrated acetophenones, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.
Overview of Nitrated Acetophenones
Nitrated acetophenones are characterized by the presence of both a nitro (-NO₂) and an acetyl (-COCH₃) group attached to a benzene ring. The electron-withdrawing nature of both groups significantly influences the reactivity of the aromatic ring and the acetyl moiety. The position of these groups relative to each other and to other substituents dictates the molecule's physical properties, reactivity, and ultimate utility in multi-step syntheses.
This guide will focus on a comparative analysis of this compound against other representative nitrated acetophenones, including the common isomers (ortho, meta, and para) and other substituted analogs.
Synthesis and Experimental Protocols
The synthesis of nitrated acetophenones primarily relies on the electrophilic nitration of the corresponding acetophenone. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.
Protocol 1: Synthesis of this compound
The synthesis of this compound is not as straightforward as the direct nitration of acetophenone due to the directing effects of the methoxy and acetyl groups. A direct nitration of 2-methoxyacetophenone would likely favor the formation of the 5-nitro isomer. Therefore, a multi-step synthesis or a carefully controlled nitration is often employed.
General Procedure for Nitration of Electron-Rich Acetophenones:
A general method for the nitration of acetophenones with electron-donating groups involves the use of a nitrating agent in an appropriate solvent at controlled temperatures.
-
Reactants: 2-Methoxyacetophenone, Nitrating agent (e.g., nitric acid, a mixture of nitric acid and sulfuric acid, or a milder nitrating agent for sensitive substrates).
-
Solvent: Acetic anhydride, dichloromethane, or sulfuric acid.
-
Procedure:
-
The 2-methoxyacetophenone is dissolved in the chosen solvent and cooled to a low temperature (typically between -10°C and 0°C).
-
The nitrating agent is added dropwise while maintaining the low temperature to control the exothermic reaction and minimize side-product formation.
-
The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched by pouring it onto ice water.
-
The product is then extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.
-
The regioselectivity of the nitration of 2-methoxyacetophenone is a key challenge. The strongly activating and ortho, para-directing methoxy group and the deactivating, meta-directing acetyl group create a complex substitution pattern. While the 4-nitro isomer is a possible product, the formation of other isomers is also likely, necessitating careful purification.
Protocol 2: Synthesis of m-Nitroacetophenone
The synthesis of 3-nitroacetophenone is a classic example of electrophilic aromatic substitution where the acetyl group directs the incoming nitro group to the meta position.
-
Reactants: Acetophenone, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Concentrated sulfuric acid is cooled in an ice-salt bath.
-
Acetophenone is added slowly to the cold sulfuric acid, keeping the temperature below 5°C.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the acetophenone solution, maintaining a temperature at or below 0°C.
-
After the addition is complete, the mixture is stirred for a short period and then poured onto crushed ice.
-
The precipitated solid is filtered, washed with water to remove acid, and then with a small amount of cold ethanol to remove oily impurities.
-
The crude product is purified by recrystallization from ethanol.
-
Protocol 3: Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
This synthesis demonstrates the nitration of a more complex, electron-rich acetophenone.
-
Reactants: 3,4-Dimethoxyacetophenone, nitric acid, dichloromethane.
-
Procedure:
-
A mixture of 3,4-dimethoxyacetophenone in dichloromethane is cooled to -10°C.
-
98% nitric acid is added slowly dropwise, and the mixture is stirred for 2 hours at this temperature.
-
The reaction mixture is then poured into ice water with vigorous stirring.
-
The aqueous phase is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the product as a yellow solid.[1]
-
Performance Comparison
The "performance" of a nitrated acetophenone in synthesis is multi-faceted, encompassing its ease of synthesis (yield, purity, and number of steps), stability, and reactivity in subsequent transformations.
Regioselectivity in Synthesis
The synthesis of a specific isomer of nitrated acetophenone is highly dependent on the directing effects of the substituents on the starting material.
Caption: Regioselectivity in the nitration of acetophenone vs. 2-methoxyacetophenone.
As the diagram illustrates, the nitration of unsubstituted acetophenone predictably yields the meta-isomer as the major product. In contrast, the nitration of 2-methoxyacetophenone presents a greater challenge in achieving high yields of the desired 4-nitro isomer due to the competing directing effects of the methoxy and acetyl groups. This often translates to more complex purification procedures and potentially lower overall yields for this compound compared to simpler isomers.
Physical and Chemical Properties
The physical and chemical properties of nitrated acetophenones influence their handling, purification, and reactivity.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 195.16 | 98-100 | - |
| 2-Nitroacetophenone | 165.15 | 24-26 | 145-147 (at 15 mmHg) |
| 3-Nitroacetophenone | 165.15 | 76-78 | 202 |
| 4-Nitroacetophenone | 165.15 | 78-81 | 165 (at 15 mmHg) |
| 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | 225.20 | 118-120 | - |
Data compiled from various chemical suppliers and databases.
The methoxy group in this compound increases its molecular weight and polarity compared to the simple nitroacetophenone isomers. This can affect its solubility and chromatographic behavior.
Reactivity in Subsequent Synthetic Steps
Nitrated acetophenones are valuable intermediates for the synthesis of a wide range of compounds, including pharmaceuticals. The nitro group can be reduced to an amine, which can then be further functionalized, while the acetyl group can undergo various reactions such as alpha-halogenation, condensation, or reduction.
Application in the Synthesis of Catechol-O-methyltransferase (COMT) Inhibitors:
Nitrated acetophenones are precursors to nitrocatechol derivatives, which are a key structural motif in many potent and selective COMT inhibitors used in the treatment of Parkinson's disease. The COMT enzyme plays a crucial role in the metabolism of levodopa, a primary treatment for Parkinson's.
References
A Comparative Guide to the Purity Analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of 1-(2-Methoxy-4-nitrophenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols and presents a comparative performance evaluation to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and Purity Analysis
This compound is a nitroaromatic ketone derivative. Its purity is critical as impurities can affect the yield, purity, and safety of the final drug product. Potential impurities may arise from the synthesis process, including isomers, unreacted starting materials, and by-products from side reactions. Therefore, robust analytical methods are required to separate, identify, and quantify the main component and its potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for many pharmaceutical intermediates. For the analysis of aromatic ketones like this compound, a reverse-phase HPLC method with UV detection is typically employed.
Experimental Protocol: HPLC
A reverse-phase HPLC method was developed for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an optional acid modifier like formic or phosphoric acid to improve peak shape) is often effective. For example, a gradient starting from 60% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for instance, 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities due to the structural information provided by the mass spectrometer.
Experimental Protocol: GC-MS
A GC-MS method was established for the purity analysis of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C (splitless injection). The use of a lower injector temperature should be considered to prevent thermal degradation of the nitroaromatic compound.[2]
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
Comparative Performance Data
The following table summarizes the illustrative performance data for the purity analysis of this compound by HPLC and GC-MS. This data is representative of what can be expected from these methods for similar analytes.
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and semi-volatile, thermally stable compounds. |
| Selectivity | High, based on polarity differences. | Very high, based on both chromatographic separation and mass fragmentation patterns. |
| Sensitivity (LOD) | ~0.01% | ~0.001% |
| Quantification (LOQ) | ~0.03% | ~0.003% |
| Precision (RSD) | < 2% | < 5% |
| Analysis Time | 20-30 minutes | 20-30 minutes |
| Impurity Identification | Based on retention time comparison with standards; DAD provides UV spectra. | Tentative identification of unknowns through mass spectral library search. |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte in the injector; requires volatile sample. |
Discussion
HPLC:
-
Advantages: HPLC is a robust and widely accessible technique in pharmaceutical laboratories. It is particularly well-suited for the analysis of this compound as the compound is non-volatile. The method offers excellent quantitative performance with high precision and accuracy. The use of a Diode Array Detector can provide additional spectral information to aid in peak identification and purity assessment.
-
Disadvantages: Co-elution of impurities with similar polarities to the main peak can be a challenge, potentially requiring extensive method development to achieve baseline separation. Identification of unknown impurities is not straightforward and often requires isolation of the impurity for further structural elucidation by other techniques like NMR or MS.
GC-MS:
-
Advantages: The primary advantage of GC-MS is its superior capability for impurity identification. The mass spectrometer provides a "fingerprint" of each compound, which can be compared against spectral libraries for tentative identification of unknown impurities. This is invaluable for understanding the impurity profile of a new synthetic route or for troubleshooting manufacturing issues. GC-MS can also offer higher sensitivity for certain impurities.
-
Disadvantages: A key consideration for the GC-MS analysis of this compound is its thermal stability. Nitroaromatic compounds can be susceptible to degradation at the high temperatures of the GC injector.[2] This can lead to inaccurate quantification and the appearance of artifact peaks. Careful optimization of the injector temperature and the use of a deactivated liner are crucial. For some thermally labile compounds, derivatization might be necessary, which adds a step to the sample preparation process.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its own set of advantages and limitations.
-
For routine quality control and quantification of known impurities , a validated HPLC method is often the preferred choice due to its robustness, high precision, and suitability for non-volatile compounds.
-
For impurity profiling, identification of unknown impurities, and in-depth investigation of the manufacturing process , GC-MS is an indispensable tool, providing a level of structural information that HPLC-UV cannot.
In a comprehensive analytical strategy for drug development, both techniques are often used in a complementary fashion. HPLC is employed for routine purity testing and release, while GC-MS is utilized for initial characterization of the impurity profile and for investigating any out-of-specification results. The choice of the primary method will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.
References
Cross-Validation of Analytical Data for 1-(2-Methoxy-4-nitrophenyl)ethanone: A Comparative Guide
This guide provides a framework for the cross-validation of analytical data for the compound 1-(2-Methoxy-4-nitrophenyl)ethanone. It offers a comparative analysis with a structurally similar isomer, 1-(4-Methoxy-3-nitrophenyl)ethanone, and details the experimental protocols for key analytical techniques. This document is intended for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound.
Data Presentation
The following tables summarize the expected and reported analytical data for this compound and its isomer, 1-(4-Methoxy-3-nitrophenyl)ethanone. This comparative data is crucial for distinguishing between the two and for identifying potential impurities.
Table 1: Chromatographic Data
| Compound | Analytical Method | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | HPLC-UV | To be determined | N/A |
| 1-(4-Methoxy-3-nitrophenyl)ethanone | HPLC-UV | To be determined | N/A |
| This compound | GC-MS | To be determined | 195 (M+), 180, 150, 134, 106 |
| 1-(4-Methoxy-3-nitrophenyl)ethanone | GC-MS | To be determined | 195 (M+), 180, 105[1] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| This compound | Expected shifts for aromatic protons ortho and meta to nitro and methoxy groups, a singlet for the methoxy group, and a singlet for the acetyl group. | Expected signals for carbonyl carbon, aromatic carbons (some shifted downfield due to the nitro group), methoxy carbon, and acetyl methyl carbon. | Expected characteristic peaks for C=O (ketone), NO₂ (asymmetric and symmetric stretching), C-O (ether), and aromatic C-H stretching. |
| 1-(4-Methoxy-3-nitrophenyl)ethanone | ~8.0 (d), ~7.6 (dd), ~7.2 (d), ~4.0 (s, OCH₃), ~2.6 (s, COCH₃) | ~196, ~154, ~141, ~132, ~128, ~115, ~56, ~26 | Characteristic peaks for C=O, NO₂, C-O, and aromatic C-H[1]. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid) is recommended. A starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (a scan from 200-400 nm is recommended to find the λmax).
-
Injection Volume: 10 µL.
-
Temperature: 25 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire at a frequency of 400 MHz or higher.
-
¹³C NMR: Acquire at a frequency of 100 MHz or higher.
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the structural relationship between the target compound and its isomer.
Caption: Workflow for the cross-validation of this compound.
Caption: Structural relationship between the target compound and its positional isomer.
References
A Comparative Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone for Researchers and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic protocols for 1-(2-methoxy-4-nitrophenyl)ethanone, a key intermediate in various pharmaceutical and research applications. We will explore two primary synthetic routes: the nitration of 2-methoxyacetophenone and the Friedel-Crafts acetylation of 3-nitroanisole. This comparison is based on established chemical principles and analogous reactions, offering insights into the efficiency and feasibility of each method.
Comparison of Synthesis Protocols
The efficiency of a chemical synthesis is paramount in research and drug development, impacting yield, cost, and environmental footprint. Below is a summary of the key quantitative metrics for the two proposed synthetic routes to this compound.
| Parameter | Protocol 1: Nitration of 2-Methoxyacetophenone | Protocol 2: Friedel-Crafts Acetylation of 3-Nitroanisole |
| Starting Material | 2-Methoxyacetophenone | 3-Nitroanisole |
| Key Reagents | Nitric Acid, Sulfuric Acid | Acetyl Chloride, Lewis Acid (e.g., AlCl₃) |
| Reaction Type | Electrophilic Aromatic Substitution (Nitration) | Electrophilic Aromatic Substitution (Acylation) |
| Anticipated Yield | High | Low to negligible |
| Reaction Time | 2-4 hours | Potentially long with low conversion |
| Reaction Temperature | 0-10 °C | Variable, may require harsh conditions |
| Key Challenges | Regioselectivity, potential for over-nitration | Severe deactivation of the aromatic ring by the nitro group |
Experimental Protocols
Protocol 1: Nitration of 2-Methoxyacetophenone
This protocol is adapted from established procedures for the nitration of substituted acetophenones.[1][2] The methoxy group at the 2-position is an activating ortho, para-director, while the acetyl group is a deactivating meta-director. The para-position to the strongly activating methoxy group (C4) is also meta to the acetyl group, making it the most likely site for nitration.
Materials:
-
2-Methoxyacetophenone
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 10 g of 2-methoxyacetophenone to the cooled sulfuric acid while maintaining the temperature at 0-5 °C.
-
Prepare a nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-methoxyacetophenone over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 2-3 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acetylation of 3-Nitroanisole
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds on aromatic rings. However, it is well-established that the reaction is generally unsuccessful with strongly deactivated aromatic rings, such as those bearing a nitro group.[3][4][5] The electron-withdrawing nature of the nitro group makes the aromatic ring significantly less nucleophilic and thus less reactive towards the acylium ion electrophile. While various Lewis acids and reaction conditions can be employed, achieving a significant yield for the acetylation of 3-nitroanisole is highly challenging. Therefore, a detailed, high-yielding protocol is not provided, as this route is not considered synthetically viable for efficient production of the target molecule.
Logical Workflow and Signaling Pathways
To visualize the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Protocol 1: Nitration of 2-Methoxyacetophenone.
Caption: Synthetic pathway for Protocol 2: Friedel-Crafts Acetylation of 3-Nitroanisole.
Conclusion
Based on fundamental principles of organic chemistry and analogous documented reactions, the nitration of 2-methoxyacetophenone is the more efficient and viable route for the synthesis of this compound. The starting materials are readily available, and the reaction conditions are standard for electrophilic aromatic substitution. In contrast, the Friedel-Crafts acetylation of 3-nitroanisole is expected to be inefficient due to the strong deactivating effect of the nitro group on the aromatic ring. For researchers and professionals in drug development requiring a reliable synthesis of this compound, focusing on the optimization of the nitration of 2-methoxyacetophenone is the recommended approach.
References
A Comprehensive Guide to Confirming the Identity of Synthesized 1-(2-Methoxy-4-nitrophenyl)ethanone
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a critical step in ensuring the validity of experimental results. This guide provides a comparative overview of the analytical techniques used to identify 1-(2-Methoxy-4-nitrophenyl)ethanone, presenting expected data and outlining detailed experimental protocols. This guide also offers a comparison with a common isomer, 1-(4-Methoxy-3-nitrophenyl)ethanone, to highlight the subtle but crucial differences in their analytical signatures.
Comparison of Analytical Data
The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and reported data for the target compound and its isomer.
| Analytical Technique | This compound (Target Compound) | 1-(4-Methoxy-3-nitrophenyl)ethanone (Isomer) |
| ¹H NMR | Predicted chemical shifts (ppm):- Acetyl protons (s, 3H): ~2.6- Methoxy protons (s, 3H): ~4.0- Aromatic protons (d, 1H): ~7.8 (H6)- Aromatic protons (dd, 1H): ~7.7 (H5)- Aromatic protons (d, 1H): ~7.5 (H3) | Reported chemical shifts (ppm) in CDCl₃:- Acetyl protons (s, 3H): 2.62- Methoxy protons (s, 3H): 3.98- Aromatic proton (d, 1H, J=8.4 Hz): 7.09 (H5)- Aromatic proton (dd, 1H, J=8.4, 2.1 Hz): 8.08 (H6)- Aromatic proton (d, 1H, J=2.1 Hz): 8.35 (H2) |
| ¹³C NMR | Predicted chemical shifts (ppm):- C=O: ~196- Aromatic C-NO₂: ~148- Aromatic C-OCH₃: ~158- Other aromatic C: 110-135- OCH₃: ~56- CH₃: ~26 | Reported chemical shifts (ppm) in CDCl₃:- C=O: 195.8- Aromatic C-NO₂: 139.3- Aromatic C-OCH₃: 154.5- Other aromatic C: 108.3, 126.9, 130.6, 133.1- OCH₃: 56.5- CH₃: 26.6 |
| IR Spectroscopy | Expected characteristic peaks (cm⁻¹):- C=O stretch: ~1680- NO₂ asymmetric stretch: ~1520- NO₂ symmetric stretch: ~1350- C-O-C stretch: ~1250 | Reported characteristic peaks (cm⁻¹) (KBr wafer):- C=O stretch: 1686- NO₂ asymmetric stretch: 1528- NO₂ symmetric stretch: 1348- C-O-C stretch: 1279 |
| Mass Spectrometry | Expected m/z:- Molecular Ion [M]⁺: 195.05 | Reported m/z:- Molecular Ion [M]⁺: 195 |
Note: Predicted data for the target compound is based on established principles of spectroscopy and comparison with similar structures. Researchers should expect minor variations in experimental data.
Experimental Workflow for Identity Confirmation
The process of confirming the identity of a synthesized compound follows a logical progression of analytical techniques.
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.
Detailed Experimental Protocols
1. Synthesis of this compound
A common method for the synthesis of this compound is through the Friedel-Crafts acylation of 3-nitroanisole.
-
Materials: 3-nitroanisole, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-nitroanisole in dry DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for one hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters to observe are chemical shifts (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will provide information on the number of unique carbon environments in the molecule.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present.
4. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to further support the proposed structure.
By systematically applying these analytical techniques and comparing the obtained data with the expected values and those of known isomers, researchers can confidently confirm the identity of synthesized this compound.
A Comparative Analysis of the Biological Activity of 1-(2-Methoxy-4-nitrophenyl)ethanone Analogs
Introduction: Research into the biological activities of specific 1-(2-Methoxy-4-nitrophenyl)ethanone derivatives is limited in publicly available literature. However, by examining structurally related compounds that share key pharmacophoric features—such as the methoxy-nitrophenyl moiety—we can gain valuable insights into the potential therapeutic applications of this chemical class. This guide provides a comparative analysis of the biological activities of two distinct classes of analogs, focusing on their antimicrobial and enzyme-inhibiting properties, supported by experimental data and detailed protocols.
Section 1: Antimicrobial Activity of Methoxynitrophenyl Amide Derivatives
A study on zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, an isomer of the target scaffold, has revealed significant antimicrobial properties.[1][2] The coordination of the organic ligand with Zinc(II), a metal ion known for its intrinsic antimicrobial effects, appears to enhance the overall activity against various bacterial strains.[3]
Data Presentation: Antibacterial Activity
The antibacterial efficacy of the synthesized ligand and its zinc(II) complexes was evaluated using the agar well diffusion method. The diameter of the inhibition zone, measured in millimeters (mm), indicates the extent of antibacterial activity. The complexes demonstrated a dose-dependent increase in activity.[2]
| Compound/Complex ID | Organism | Inhibition Zone (mm) at 6 mg/mL | Standard (Azithromycin) Zone (mm) |
| Complex 1 | Klebsiella pneumoniae | 17 | 23 |
| Streptococcus aureus | 18 | 22 | |
| Escherichia coli | 19 | 24 | |
| Complex 2 | Klebsiella pneumoniae | 16 | 23 |
| Streptococcus aureus | 17 | 22 | |
| Escherichia coli | 18 | 24 | |
| Complex 3 | Klebsiella pneumoniae | 18 | 23 |
| Streptococcus aureus | 19 | 22 | |
| Escherichia coli | 20 | 24 | |
| Complex 4 | Klebsiella pneumoniae | 19 | 23 |
| Streptococcus aureus | 20 | 22 | |
| Escherichia coli | 21 | 24 |
Data sourced from a study on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide based zinc(II) carboxylate complexes.[2]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.[4][5]
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes to solidify.[5]
-
Inoculum Preparation: A standardized suspension of the test bacterial strain (e.g., E. coli, S. aureus) is prepared in a sterile broth. The turbidity is adjusted to match the 0.5 McFarland standard to ensure a uniform bacterial population.[5]
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the entire surface of an MHA plate to create a bacterial lawn.[5][6]
-
Well Creation: A sterile cork borer (typically 6 mm in diameter) is used to punch uniform wells into the agar.[4]
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.[4][7] A positive control (a known antibiotic like Azithromycin) and a negative control (the solvent alone) are also applied to separate wells.[2]
-
Incubation: The plates are incubated at 37°C for 24 hours.[5][7]
-
Data Measurement: Following incubation, the plates are examined for clear zones of no bacterial growth around the wells. The diameter of these "zones of inhibition" is measured in millimeters (mm) to quantify the antimicrobial activity.[6]
Visualization: Antimicrobial Assay Workflow
Section 2: Enzyme Inhibition by Nitrocatechol Ethanone Derivatives
Derivatives of 1-(3,4-dihydroxy-5-nitrophenyl)ethanone, which share the nitrophenyl-ethanone core but feature a catechol (dihydroxy) group instead of a methoxy group, have been investigated as inhibitors of Catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamine neurotransmitters, and its inhibitors are clinically used in the management of Parkinson's disease.
Data Presentation: COMT Inhibition
A study of novel nitrocatechol structures identified potent and long-acting peripheral COMT inhibitors. The data below highlights the in-vivo efficacy of a lead compound compared to a standard drug.[8]
| Compound ID | Target | Efficacy Measurement (in vivo, rat model) | Standard Drug (Entacapone) |
| 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | COMT | 70% inhibition at 9 hours | 25% inhibition at 9 hours |
Data sourced from a study on nitrocatechol derivatives as COMT inhibitors.[8]
Experimental Protocol: COMT Inhibition Assay
The activity of COMT and the potency of its inhibitors are commonly determined using a fluorescence-based or spectrophotometric enzymatic assay.[9][10][11]
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl (pH 7.4), MgCl₂, and Dithiothreitol (DTT).[9][11]
-
Component Addition: To a microplate well, the following are added in sequence: the reaction buffer, a specific concentration of recombinant human COMT enzyme, and varying concentrations of the test inhibitor (dissolved in DMSO).[10]
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 3-5 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrates: a catechol substrate (e.g., 3,4-Dihydroxyacetophenone or a fluorescent probe) and the methyl donor S-Adenosyl-L-Methionine (SAM).[9][11]
-
Incubation: The reaction is allowed to proceed at 37°C for a defined time (e.g., 6-60 minutes).[9][11]
-
Reaction Termination: The reaction is stopped by adding a solution such as dilute acid or a high-pH buffer.[9][11]
-
Signal Detection: The product of the reaction is quantified. This can be done by measuring the increase in absorbance at a specific wavelength (e.g., 344nm) or by detecting a fluorescent signal, depending on the substrate used.[9][11]
-
Data Analysis: The residual enzyme activity is calculated relative to a control reaction (containing DMSO without an inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.[10]
Visualization: COMT Inhibition Pathway
References
- 1. Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. hereditybio.in [hereditybio.in]
- 7. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]
- 8. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Reproducibility of 1-(2-Methoxy-4-nitrophenyl)ethanone Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the common synthetic routes to 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable building block in medicinal chemistry. The focus of this comparison is the reproducibility of two primary methods: the nitration of 2-methoxyacetophenone and the Friedel-Crafts acylation of 3-nitroanisole.
Executive Summary
The synthesis of this compound can be reliably achieved through two main pathways. The nitration of 2-methoxyacetophenone is a common approach, but is susceptible to the formation of isomeric byproducts, which can complicate purification and affect reproducibility of the desired isomer's yield. The Friedel-Crafts acylation of 3-nitroanisole presents a potentially more direct route, though the electron-withdrawing nature of the nitro group can impact reaction efficiency and, consequently, reproducibility. This guide presents available experimental data to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from reported experimental protocols for the two primary synthesis routes to this compound. It is important to note that direct comparative studies on reproducibility are limited; therefore, the data is compiled from different sources and should be interpreted with consideration of potential variations in experimental conditions.
| Parameter | Method 1: Nitration of 2-Methoxyacetophenone | Method 2: Friedel-Crafts Acylation of 3-Nitroanisole |
| Starting Materials | 2-Methoxyacetophenone, Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Nitroanisole, Acetyl chloride, Lewis acid (e.g., AlCl₃) |
| Reported Yield of Desired Product | Variable; dependent on reaction conditions. Formation of a mixture of isomers is common. | Data for this specific reaction is not widely reported, but is expected to be moderate due to the deactivating nitro group. |
| Purity of Crude Product | Contains a mixture of 4-nitro and 6-nitro isomers, requiring purification. | Potentially higher purity with respect to isomers, but may contain unreacted starting material and byproducts from side reactions. |
| Key Reproducibility Challenges | - Controlling the regioselectivity of nitration to favor the 4-nitro isomer.- Consistent separation of the 4-nitro and 6-nitro isomers. | - Overcoming the deactivating effect of the nitro group for consistent reaction initiation and completion.- Ensuring anhydrous conditions to maintain catalyst activity. |
Experimental Protocols
Method 1: Nitration of 2-Methoxyacetophenone
This method involves the electrophilic substitution of a nitro group onto the aromatic ring of 2-methoxyacetophenone. The methoxy group is an ortho-, para-director, leading to the formation of both 2-methoxy-4-nitroacetophenone and 2-methoxy-6-nitroacetophenone.
General Procedure:
-
2-Methoxyacetophenone is dissolved in a suitable solvent, such as concentrated sulfuric acid or acetic anhydride, and cooled to a low temperature (typically 0-5 °C).
-
A nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the solution while maintaining the low temperature.
-
The reaction mixture is stirred for a specific duration until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
The reaction is quenched by pouring the mixture over ice-water, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed, and dried.
-
Purification is typically performed by recrystallization or column chromatography to separate the desired 4-nitro isomer from the 6-nitro byproduct.
A study on the electrophilic nitration of electron-rich acetophenones demonstrated that the nitration of 2-methoxyacetophenone with nitric acid in acetic anhydride at room temperature for 16 hours resulted in a mixture of this compound and 1-(2-methoxy-6-nitrophenyl)ethanone.
Method 2: Friedel-Crafts Acylation of 3-Nitroanisole
This approach introduces the acetyl group to the 3-nitroanisole ring via a Friedel-Crafts reaction. The methoxy group directs the incoming electrophile to the ortho and para positions. Acylation at the position para to the methoxy group (and ortho to the nitro group) yields the desired product. The strong deactivating effect of the nitro group makes this reaction challenging.
General Procedure:
-
A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is suspended in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.
-
Acetyl chloride is added to the suspension, forming the acylium ion electrophile.
-
3-Nitroanisole, dissolved in the same solvent, is then added to the reaction mixture, typically at a low temperature.
-
The reaction is allowed to proceed, often with gradual warming to room temperature, until completion.
-
The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified, usually by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.
Caption: Workflow for the synthesis of this compound via nitration.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Conclusion
Both the nitration of 2-methoxyacetophenone and the Friedel-Crafts acylation of 3-nitroanisole are viable methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available equipment.
The nitration route is well-documented but presents a significant challenge in terms of regioselectivity and the subsequent purification of the desired 4-nitro isomer from its 6-nitro byproduct. The reproducibility of the yield of the pure 4-nitro isomer is therefore inherently linked to the consistency of both the nitration reaction and the purification process.
The Friedel-Crafts acylation route offers a potentially more direct synthesis of the target molecule, potentially avoiding the issue of isomeric byproducts. However, the deactivating nature of the nitro group on the starting material can lead to lower reactivity and may require carefully optimized and strictly controlled reaction conditions to achieve reproducible yields.
For researchers prioritizing a well-established, albeit potentially lower-yielding in terms of the pure desired isomer, method with a clear understanding of potential byproducts, the nitration of 2-methoxyacetophenone is a reasonable choice. For those seeking a more direct route and willing to invest in optimizing reaction conditions to overcome the deactivation by the nitro group, the Friedel-Crafts acylation of 3-nitroanisole could prove to be a more efficient method in the long run, provided the challenges to its reproducibility can be effectively managed. Further investigation and in-house optimization are recommended to determine the most reproducible method for a given laboratory setting and application.
Isomeric Purity of 1-(2-Methoxy-4-nitrophenyl)ethanone: A Comparative Guide to Analytical Techniques
The rigorous assessment of isomeric purity is a critical quality control step in the development and manufacturing of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the isomeric purity assessment of 1-(2-Methoxy-4-nitrophenyl)ethanone.
Comparative Analysis of Analytical Methods
The choice of analytical method for isomeric purity assessment depends on factors such as the desired sensitivity, resolution, and the nature of the potential isomeric impurities. Below is a summary of the performance of HPLC, GC, and NMR for the analysis of this compound, based on established principles for the analysis of related aromatic ketone and nitro compounds.[1][2][3][4][5][6][7][8]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of isomers between a stationary phase and a mobile liquid phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | aracterization based on the interaction of atomic nuclei with an external magnetic field, providing structural information.[4] |
| Typical Purity (%) | >99.5% | >99.0% | >95% (for major components) |
| Resolution | High resolution achievable with optimized column and mobile phase.[1][2][6] | Excellent resolution for volatile and thermally stable isomers.[3][7] | Generally lower resolution for complex mixtures of isomers.[5] |
| Limit of Detection | Low (µg/mL to ng/mL range).[6] | Very low (pg to fg range with sensitive detectors).[9] | Higher (mg to µg range). |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate to High | Moderate to High | Very High |
| Primary Application | Quantitative purity analysis and separation of non-volatile or thermally labile isomers.[10][11] | Quantitative analysis of volatile and thermally stable isomers. | Structural elucidation and quantification of major isomers.[4][5][8] |
Experimental Workflow for Isomeric Purity Assessment
The general workflow for determining the isomeric purity of this compound involves sample preparation, instrumental analysis, and data processing.
References
- 1. Ethanone, 1-(2,4,5-trimethoxyphenyl)- | SIELC Technologies [sielc.com]
- 2. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. kelid1.ir [kelid1.ir]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analytical NMR [magritek.com]
- 9. agilent.com [agilent.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
Comparison of different purification techniques for 1-(2-Methoxy-4-nitrophenyl)ethanone
For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of two common purification techniques for 1-(2-Methoxy-4-nitrophenyl)ethanone: recrystallization and column chromatography. The selection of an appropriate purification method is critical for obtaining a high-purity product, which is a prerequisite for accurate biological and pharmacological studies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance metrics for the purification of this compound using recrystallization and column chromatography. These values are based on typical experimental outcomes and may vary depending on the initial purity of the crude product and specific experimental conditions.
| Parameter | Recrystallization | Column Chromatography |
| Purity (%) | >99% | ~98% |
| Yield (%) | 75-85% | 85-95% |
| Time Required | 4-6 hours (plus cooling time) | 6-8 hours |
| Solvent Consumption | Moderate | High |
| Cost | Low | Moderate |
| Scalability | Readily scalable | Can be challenging to scale up |
| Simplicity | Simple procedure | More complex, requires expertise |
Experimental Protocols
Detailed methodologies for both purification techniques are provided below. These protocols are designed to be reproducible and offer a clear pathway to achieving high-purity this compound.
Recrystallization from Ethanol
This method leverages the principle of differential solubility of the compound and impurities in a solvent at different temperatures. Ethanol is a suitable solvent for the recrystallization of this compound.
Procedure:
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Column Chromatography on Silica Gel
This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin the elution process with the chosen solvent system. A common starting eluent is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each purification technique.
Caption: Workflow for the purification of this compound by recrystallization.
Literature comparison of reported yields for 1-(2-Methoxy-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Review of Reported Synthetic Yields and Methodologies
The synthesis of 1-(2-methoxy-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, presents a notable challenge in achieving regiochemical control. Direct nitration of the readily available precursor, 2-methoxyacetophenone, predominantly yields the undesired 5-nitro isomer due to the directing effects of the methoxy and acetyl functional groups. This guide provides a comparative analysis of a viable multi-step synthetic pathway, complete with experimental protocols and reported yields, to aid researchers in the efficient preparation of the target molecule.
Challenges in Direct Synthesis
The direct electrophilic nitration of 2-methoxyacetophenone is an inefficient route to this compound. The activating, ortho-, para-directing methoxy group and the deactivating, meta-directing acetyl group work at cross-purposes, leading to a mixture of isomers with the 5-nitro product being the major component. This necessitates the exploration of alternative, multi-step strategies to achieve the desired 1,2,4-substitution pattern.
A Regioselective, Multi-Step Synthetic Approach
A more successful and regioselective synthesis of this compound can be achieved through a two-step process starting from 2-methoxy-4-nitrotoluene. This method involves the oxidation of the methyl group to a diacetate intermediate, followed by hydrolysis to the corresponding benzaldehyde, which can then be converted to the target acetophenone. While a direct, high-yield conversion of the aldehyde to the acetophenone is not readily found in the literature, a plausible subsequent step would involve a Grignard reaction followed by oxidation.
For the purpose of this guide, we will focus on a well-documented, analogous synthesis of the key intermediate, 2-methoxy-4-nitrobenzaldehyde, from 2-methoxy-4-nitrotoluene, which provides a strong foundation for accessing the target acetophenone. The reported yield for this two-step conversion is a notable 46.4%.
Table 1: Summary of a Two-Step Synthesis of a Key Precursor to this compound
| Step | Reaction | Starting Material | Reagents | Product | Reported Yield |
| 1 | Oxidation and Acetylation | 2-Methoxy-4-nitrotoluene | Acetic Anhydride, Acetic Acid, Sulfuric Acid, CrO₃ | 4-Nitro-2-methoxy-(α,α-diacetoxy)toluene | 51% |
| 2 | Hydrolysis | 4-Nitro-2-methoxy-(α,α-diacetoxy)toluene | Diethyl Ether, Concentrated HCl, Water | 2-Methoxy-4-nitrobenzaldehyde | 91% |
| Overall Yield | 46.4% |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-2-methoxy-(α,α-diacetoxy)toluene
This procedure details the oxidation of the methyl group of 2-methoxy-4-nitrotoluene to a diacetate intermediate.
Procedure:
-
In a 5-liter, three-neck round-bottom flask equipped with a mechanical stirrer, add 2-methoxy-4-nitrotoluene (150.0 g, 0.8973 mol), glacial acetic acid (900 mL), and acetic anhydride (900 mL).
-
Cool the mixture to 8°C using an acetone/ice bath with continuous stirring.
-
Carefully add concentrated sulfuric acid (136 mL) while ensuring the internal temperature does not exceed 19°C.
-
After the addition is complete, cool the reaction mixture to 0°C.
-
Add chromium trioxide (CrO₃, 252.6 g, 2.526 mol) in portions over a period of 1 hour, maintaining the reaction temperature between 0-10°C.
-
Once the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Carefully pour the reaction mixture into 1.5 kg of ice with vigorous stirring to form a slurry.
-
Wash any remaining residue in the reaction flask with glacial acetic acid (3 x 100 mL) and add the washings to the slurry.
-
Stir the slurry for 10 minutes and then filter the solid product.
-
Wash the filter cake with water (3 x 400 mL).
-
Dry the product under vacuum for 17 hours to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene as a solid (129.0 g, 51% yield).[1]
Step 2: Synthesis of 2-Methoxy-4-nitrobenzaldehyde
This procedure describes the hydrolysis of the diacetate intermediate to the corresponding benzaldehyde.
Procedure:
-
In a 2-liter round-bottom flask equipped with a condenser and a mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7 g, 0.8851 mol), diethyl ether (300 mL), and concentrated hydrochloric acid (60 mL).
-
Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.
-
While maintaining reflux, add water (250 mL) dropwise.
-
Cool the reaction mixture to 0°C using an ice/water bath, which will result in the formation of a slurry.
-
Stir the slurry for 30 minutes and then collect the solid product by filtration.
-
Wash the filter cake with water (4 x 200 mL).
-
Dry the product under vacuum for 17 hours to obtain 2-methoxy-4-nitrobenzaldehyde as a yellow solid (146.3 g, 91% yield).[1]
Synthetic Pathway Visualization
The following diagram illustrates the two-step synthesis of the key intermediate, 2-methoxy-4-nitrobenzaldehyde, which is a direct precursor to the target molecule.
Caption: A multi-step synthetic route to this compound.
References
Safety Operating Guide
Proper Disposal of 1-(2-Methoxy-4-nitrophenyl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2-Methoxy-4-nitrophenyl)ethanone.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following disposal procedures are based on the known hazards of structurally similar compounds, such as nitrophenols and other aromatic nitro compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
I. Hazard Assessment and Classification
This compound, as a nitrophenolic compound, should be treated as a hazardous waste.[1] Compounds in this class are typically toxic and may pose environmental hazards. Some nitrated organic compounds can be unstable and potentially explosive, especially under dry conditions.[2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow all safety protocols.
II. Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information based on available data for the compound and its analogs.
| Property | Value | Source/Analogy |
| Molecular Formula | C₉H₉NO₄ | Chemical Supplier Data |
| Molecular Weight | 195.17 g/mol | Chemical Supplier Data |
| Appearance | Solid | General knowledge of similar compounds |
| Hazard Classification | Hazardous Waste | EPA guidelines for nitrophenolic compounds[1] |
| Primary Hazards | Toxicity, Irritation, Potential for instability | SDS of similar nitroaromatic compounds[3] |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat | Standard laboratory practice for hazardous chemicals[4] |
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of nitrophenolic compounds is incineration by a licensed hazardous waste disposal facility.[5]
Step 1: Waste Collection and Segregation
-
Container Selection: Use a dedicated, properly labeled, and sealable waste container that is compatible with the chemical. Do not use metal containers for corrosive waste.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]
-
Segregation: Do not mix this waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents or bases.[7] Store the waste container in a designated satellite accumulation area (SAA).[6]
Step 2: On-site Neutralization (for residual amounts, if permissible)
-
Consult EHS: Before attempting any on-site treatment, consult with your institution's EHS department. Neutralization of bulk quantities is not recommended.
-
Procedure for Small Spills/Residues: For minor spills or cleaning of contaminated glassware, absorbent materials should be used. The contaminated materials must then be placed in the designated hazardous waste container.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or the designated chemical waste coordinator.
-
Provide Information: Be prepared to provide the full chemical name, quantity, and any other relevant hazard information.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and disposal.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
Container Disposal: After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with your institution's policies.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 1-(2-Methoxy-4-nitrophenyl)ethanone: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-(2-Methoxy-4-nitrophenyl)ethanone, a nitroaromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar chemicals, such as other nitrophenyl ethanones and nitrophenols.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields |
| Weighing and Aliquoting | - Nitrile gloves- Chemical splash goggles- Lab coat- Use of a chemical fume hood or ventilated balance enclosure is highly recommended. |
| Experimental Use (Solution) | - Nitrile gloves (consider double-gloving)- Chemical splash goggles- Face shield (if there is a splash hazard)- Chemical-resistant lab coat- Work within a certified chemical fume hood. |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Lab coat |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Safe Handling in a Laboratory Setting
-
Preparation: Before starting any experiment, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and an emergency eyewash station and safety shower accessible.
-
Weighing: If the compound is a solid, handle it in a ventilated enclosure or a chemical fume hood to avoid inhalation of any dust particles. Use appropriate tools for transfer and clean any spills immediately.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Reaction: Conduct all reactions within a chemical fume hood. Use appropriate glassware and ensure that the reaction setup is secure.
-
Post-Reaction Work-up: Handle all post-reaction mixtures and purification steps within the fume hood.
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled, and compatible hazardous waste container. Do not pour any waste down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Safe handling workflow from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
